ATUX-8385
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H20F5N3O4S |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
N-[(3R,4R,5S)-5-(3,6-difluorocarbazol-9-yl)-4-hydroxypiperidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C24H20F5N3O4S/c25-13-1-7-20-17(9-13)18-10-14(26)2-8-21(18)32(20)22-12-30-11-19(23(22)33)31-37(34,35)16-5-3-15(4-6-16)36-24(27,28)29/h1-10,19,22-23,30-31,33H,11-12H2/t19-,22+,23+/m1/s1 |
InChI-Schlüssel |
BXFJZNJLIWXLGS-OIBXWCBGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ATUX-8385: A Novel Activator of Protein Phosphatase 2A with Therapeutic Potential in Oncology
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
ATUX-8385 is a novel, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein that is frequently inactivated in a variety of human cancers. This technical guide delineates the core mechanism of action of this compound, focusing on its role in oncology. Preclinical studies in neuroblastoma and hepatoblastoma have demonstrated that this compound effectively reactivates PP2A, leading to a cascade of anti-tumor effects, including decreased cell viability, proliferation, and motility. A key mechanism of action involves the dephosphorylation and subsequent degradation of the MYCN oncoprotein, particularly in MYCN-amplified cancers. Furthermore, biophysical studies have revealed that this compound acts as a pharmacological chaperone for the PP2A scaffold subunit, PR65, enhancing its stability. This document provides a comprehensive overview of the quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: PP2A Activation
This compound functions as a small molecule activator of PP2A (SMAP). PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, proliferation, and apoptosis. In many cancers, PP2A is functionally inactivated, contributing to tumorigenesis.
This compound and its enantiomer, ATUX-3364, are tricyclic sulfonamides that have been shown to directly increase PP2A activity in cancer cells.[1] The primary mechanism of this compound involves its binding to the PR65 scaffold subunit of the PP2A holoenzyme.[2][3] This interaction has a stabilizing effect on the PR65 protein, suggesting that this compound acts as a pharmacological chaperone.[2][3][4] By stabilizing the scaffold, this compound promotes the assembly and activity of the functional PP2A holoenzyme, thereby restoring its tumor-suppressive functions.
The reactivation of PP2A by this compound leads to the dephosphorylation of key oncogenic proteins. A significant target in neuroblastoma is the MYCN oncoprotein.[1][5] this compound-mediated PP2A activation leads to the dephosphorylation of MYCN at serine 62 (S62), which marks the protein for degradation.[5] This reduction in MYCN protein levels is a critical component of the anti-tumor activity of this compound, especially in MYCN-amplified neuroblastoma.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Assay | Endpoint | This compound Concentration/Effect | Reference |
| SK-N-AS | Non-amplified | Viability | IC50 | Significant decrease in viability with treatment (0-20 µM) | [5] |
| SK-N-BE(2) | Amplified | Viability | IC50 | Significant decrease in viability with treatment (0-20 µM) | [5] |
| SH-EP | Non-amplified | Viability | IC50 | Significant decrease in viability with treatment (0-20 µM) | [5] |
| WAC2 | Non-amplified | Viability | IC50 | Significant decrease in viability with treatment (0-20 µM) | [5] |
| COA6 (PDX) | - | Viability | IC50 | Decreased viability with treatment (0-25 µM) | [5] |
| SK-N-AS | Non-amplified | Motility (Wound Healing) | % Closure | Statistically significant decrease in motility | [1] |
| SK-N-BE(2) | Amplified | Motility (Wound Healing) | % Closure | Significant decrease in motility (p ≤ 0.001) | [1] |
| SH-EP | Non-amplified | Motility (Wound Healing) | % Closure | Significant decrease in motility (p ≤ 0.001) | [1] |
| WAC2 | Non-amplified | Motility (Wound Healing) | % Closure | Significant decrease in motility (p ≤ 0.001) | [1] |
| COA6 (PDX) | - | Motility (Boyden Chamber) | Migration | Significant decrease in migration with 6 µM this compound (p ≤ 0.001) | [1] |
Table 2: In Vitro Efficacy of this compound in Hepatoblastoma Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration/Effect | Reference |
| HuH6 | Proliferation | - | Significant decrease in proliferation with increasing doses | [6] |
| COA67 (PDX) | Proliferation | - | Significant decrease in proliferation with increasing doses | [6] |
| HuH6 | Cell Cycle | % Cells in G1 | Significant increase in the percentage of cells in G1 phase with 8 µM this compound | [6] |
| HuH6 | Viability | - | Significant decrease in viability | [7] |
| COA67 (PDX) | Viability | - | Significant decrease in viability | [7] |
| HuH6 | Motility (Scratch Assay) | Open Area | Significantly increased open area remaining at 48h with 8 µM this compound | [6] |
| HuH6 | Stemness (qPCR) | mRNA levels | Significant decrease in OCT4, NANOG, and SOX2 mRNA with 8 µM this compound | [6][7] |
| COA67 (PDX) | Stemness (Tumorsphere) | Formation | Significantly diminished tumorsphere formation | [7] |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Cell Line | Tumor Type | Treatment | Outcome | Reference |
| SK-N-BE(2) | MYCN-amplified | This compound | Significant decrease in tumor volumes and relative tumor growth | [1] |
| SK-N-AS | MYCN non-amplified | This compound | No significant decrease in tumor volumes or relative tumor growth | [1] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Administration | Value | Units | Reference |
| Dose | Intravenous (IV) | 1 | mg/kg | [1][5] |
| Dose | Oral (PO) | 30 | mg/kg | [1][5] |
| KD | - | 4.7 ± 1.1 | µM | [2][3][4] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Method: Neuroblastoma (SK-N-AS, SK-N-BE(2), SH-EP, WAC2) and hepatoblastoma (HuH6, COA67) cell lines were plated in 96-well plates (5 x 103 cells/well).[5][6]
-
Treatment: Cells were treated with increasing doses of this compound (e.g., 0-25 µM) for 24 hours.[5][6]
-
Analysis: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays. Proliferation was also measured over time.
Wound Healing (Scratch) Assay for Cell Motility
-
Method: Hepatoblastoma (HuH6) or neuroblastoma cells were plated in 12-well plates and grown to approximately 80% confluence.[1][6]
-
Procedure: A scratch was made in the cell monolayer using a 200 µL pipette tip.[6]
-
Treatment: Cells were then treated with this compound (e.g., 6 µM or 8 µM) or vehicle control.[1][6]
-
Analysis: Images of the scratch were taken at various time points (e.g., every 12 hours). The open area was quantified using ImageJ software to assess cell migration.[6]
In Vivo Tumor Growth Studies
-
Animal Model: Female athymic nude mice (6 weeks old) were used.[1][6]
-
Tumor Implantation: Neuroblastoma (SK-N-AS or SK-N-BE(2)) or hepatoblastoma (HuH6) cells (2.5 x 106) were injected into the right flank of the mice.[1][6]
-
Treatment: Once tumors were established, mice were randomized into treatment and control groups. This compound was administered, for example, by oral gavage (e.g., 50 mg/kg twice daily).[6]
-
Analysis: Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised and weighed.
PP2A Activity Assay
-
Method: Neuroblastoma cell lines were treated with this compound for 24 hours.[5][8]
-
Procedure: PP2A immunoprecipitation phosphatase assay kits were used to measure PP2A activity from cell lysates.
-
Analysis: The percentage of PP2A enzyme activity was calculated relative to untreated control cells.[8]
Fluorescence Polarization (FP) for Binding Affinity
-
Principle: FP was used to determine the dissociation constant (KD) of this compound binding to the PR65 subunit.[2][4]
-
Method: The intrinsic fluorescence of this compound was utilized. Upon excitation at 320 ± 10 nm, this compound emits at a maximum of 370 nm.[2][4]
-
Procedure: PR65 was titrated into solutions of this compound at various concentrations (e.g., 2.5 µM, 5 µM, and 10 µM).[2][4]
-
Analysis: The increase in fluorescence polarization upon binding of this compound to the larger PR65 protein was measured to calculate the KD.[2][4]
Mandatory Visualizations
Signaling Pathway of this compound in MYCN-Amplified Neuroblastoma
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ATUX-8385: A Novel Investigational Compound
Introduction
ATUX-8385 is an investigational compound currently under evaluation. Due to its early stage of development, publicly available information is limited. This guide synthesizes the current understanding of this compound, drawing from preliminary research and available data. As research progresses, this information will be updated to reflect the latest findings.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. Initial studies suggest that it may target specific signaling pathways involved in disease pathogenesis. Further research is required to fully characterize its molecular interactions and downstream effects.
Experimental Data
The following table summarizes the key quantitative data available for this compound. These findings are based on initial preclinical studies and should be considered preliminary.
| Parameter | Value | Experimental Context |
| IC50 | Data not publicly available | In vitro cell-based assays |
| Pharmacokinetics | ||
| Bioavailability | Data not publicly available | In vivo animal models |
| Half-life | Data not publicly available | In vivo animal models |
| Efficacy | Data not publicly available | Disease-specific animal models |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not yet published. The general methodologies likely involved standard in vitro and in vivo assays to assess target engagement, cellular activity, pharmacokinetics, and preliminary efficacy. As research is published, this section will be updated with specific, citable protocols.
Signaling Pathway Analysis
The signaling pathways modulated by this compound are a key area of ongoing investigation. The following diagram illustrates a hypothetical signaling pathway that may be influenced by the compound, based on the known targets of similar investigational agents. This is a speculative representation and will be refined as more definitive data becomes available.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Experimental Workflow Overview
The following diagram outlines a general workflow for the preclinical evaluation of a novel compound like this compound. This process typically begins with in vitro assays and progresses to in vivo studies to assess safety and efficacy.
ATUX-8385: A Technical Whitepaper on a Novel PP2A Activator for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. ATUX-8385 is a novel, small-molecule activator of PP2A (SMAP) belonging to the tricyclic sulfonamide class of compounds. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data in various cancer models, and detailed experimental protocols to facilitate further research and development.
Introduction to this compound and PP2A Activation
Protein Phosphatase 2A (PP2A) is a heterotrimeric enzyme composed of a scaffolding subunit (A or PR65), a catalytic subunit (C), and a regulatory subunit (B). This complex dephosphorylates a wide array of cellular proteins, including key components of oncogenic pathways such as AKT, ERK, and MYC[1][2]. In many cancers, the tumor-suppressive function of PP2A is abrogated through various mechanisms, including the overexpression of endogenous inhibitors like CIP2A and SET[3][4].
This compound and its enantiomer, ATUX-3364, are next-generation SMAPs designed to directly activate PP2A. These compounds have been developed by re-engineering tricyclic neuroleptics to enhance their anti-cancer potency and reduce central nervous system effects[1][2]. This compound exerts its function by binding to the PP2A scaffolding Aα subunit, inducing conformational changes that allosterically activate the phosphatase, leading to the dephosphorylation of its downstream targets[1][2].
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct binding to and activation of the PP2A holoenzyme. Biophysical studies have shown that this compound interacts with the scaffolding PR65 subunit of PP2A[5][6]. This interaction has a stabilizing effect on the protein structure, acting as a "pharmacological chaperone" that promotes the proper folding and function of the PP2A complex[6][7]. This activation leads to the dephosphorylation of multiple oncogenic proteins, thereby inhibiting cancer cell growth, proliferation, and survival.
dot
Caption: Mechanism of this compound-mediated PP2A activation and downstream effects.
Quantitative Preclinical Data
Biophysical and Biochemical Data
This compound's interaction with the PP2A scaffold protein PR65 has been characterized using biophysical techniques.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 4.7 ± 1.1 µM | Fluorescence Polarization | [5][6] |
| Melting Temperature (Tm) of PR65 | 52.7 ± 0.1 °C | NanoDSF | [6] |
| Tm of PR65 with this compound (100 µM) | 53.5 ± 0.1 °C | NanoDSF | [6][8] |
In Vitro Efficacy in Cancer Cell Lines
This compound and its enantiomer ATUX-3364 have demonstrated significant anti-cancer effects across various cancer cell lines.
Hepatoblastoma [3]
| Cell Line | Treatment (24h) | Effect |
| HuH6 | This compound (8 µM) | Significant decrease in proliferation and viability |
| COA67 (PDX) | This compound (2 µM) | Significant increase in PP2A activation |
| HuH6 | ATUX-3364 (6 µM) | Significant increase in G1 phase cell cycle arrest |
| COA67 | ATUX-3364 / this compound | Decreased tumorsphere formation |
| Cell Line | Treatment (24h) | Effect |
| SK-N-AS, SK-N-BE(2), SH-EP, WAC2 | This compound (5, 7.5, 20 µM) | Significant decrease in viability |
| SK-N-BE(2) | This compound (4 µM) | Significant decrease in migration |
| COA6 (PDX) | This compound (6 µM) | Significant decrease in migration |
| SK-N-BE(2) (MYCN-amplified) | This compound | Dephosphorylation of MYCN at Serine 62 and decreased total MYCN expression |
In Vivo Efficacy in Murine Models
Neuroblastoma Xenograft Model [9]
| Tumor Model | Treatment | Outcome |
| SK-N-BE(2) (MYCN-amplified) | This compound | Significant decrease in tumor volume and relative tumor growth |
| SK-N-AS (MYCN-non-amplified) | This compound | No significant decrease in tumor volume |
Hepatoblastoma Xenograft Model [3]
| Tumor Model | Treatment | Outcome |
| HuH6 | This compound (50 mg/kg, bid, oral) | Minimal effect on tumor growth |
| HuH6 | ATUX-3364 (50 mg/kg and 75 mg/kg, bid, oral) | Significant decrease in tumor growth |
Note: In the hepatoblastoma study, the enantiomer ATUX-3364 showed superior in vivo efficacy compared to this compound, which was hypothesized to be due to differences in clearance rates.[3]
Pharmacokinetic Profile of this compound
Pharmacokinetic studies were conducted in male mice.[12][13]
| Administration Route | Dose | T1/2 (hr) | Cmax (ng/mL) | AUClast (hr*ng/mL) | Bioavailability (F%) |
| Intravenous (IV) | 1 mg/kg | 2.13 | 417 | 453 | N/A |
| Oral (PO) | 30 mg/kg | 6.54 | 1040 | 7940 | 58.4 |
Experimental Protocols
Cell Culture
-
Hepatoblastoma: HuH6 cells were maintained in Eagle’s Minimum Essential Medium (EMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin. The patient-derived xenograft (PDX) line, COA67, was cultured in DMEM/Ham's F12 supplemented with L-glutamine, b-FGF, EGF, B27 supplement, penicillin/streptomycin, and amphotericin B.[3]
-
Neuroblastoma: SK-N-AS, SK-N-BE(2), SH-EP, and WAC2 cell lines were utilized. Culture conditions for the PDX line COA6 involved a specific neuroblastoma medium with B-27 and N2 supplements, growth factors (EGF and FGF), and antibiotics.[9]
PP2A Activity Assay
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel PP2A-Activating Compounds in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
ATUX-8385: A Novel Protein Phosphatase 2A Activator Demonstrates Preclinical Efficacy in Hepatoblastoma
A Technical Review of Preclinical Findings for Researchers and Drug Development Professionals
Executive Summary
Hepatoblastoma, the most prevalent pediatric liver cancer, presents significant therapeutic challenges, particularly in cases of advanced or recurrent disease.[1] Emerging preclinical evidence highlights a promising therapeutic strategy centered on the activation of Protein Phosphatase 2A (PP2A), a critical tumor suppressor frequently downregulated in this malignancy.[2][3][4] This whitepaper provides an in-depth technical analysis of ATUX-8385, a novel small molecule activator of PP2A, and its multifaceted effects on hepatoblastoma cells. In vitro and in vivo studies demonstrate that this compound significantly curtails key malignant phenotypes, including proliferation, viability, motility, and cancer stem cell characteristics, underscoring its potential as a future therapeutic agent.[2][3][4]
Introduction
The therapeutic landscape for high-risk hepatoblastoma remains an area of urgent unmet need. Standard-of-care, often reliant on cisplatin-based chemotherapy, is associated with significant long-term toxicities.[2] The discovery of novel therapeutic targets and less toxic agents is therefore paramount. One such target is the serine/threonine phosphatase PP2A, a key regulator of cellular processes that is functionally inactivated in a multitude of cancers, including hepatoblastoma.[2][3][4] this compound, a novel tricyclic sulfonamide, has been specifically designed to activate PP2A, thereby restoring its tumor-suppressive functions.[2][3] This document synthesizes the currently available preclinical data on the effects of this compound in hepatoblastoma cell models.
Mechanism of Action: PP2A Activation
This compound functions as a small molecule activator of PP2A (a SMAP).[5] In its active state, PP2A dephosphorylates a wide array of signaling proteins, including key components of oncogenic pathways. By activating PP2A, this compound is hypothesized to counteract the hyper-phosphorylated state of these proteins, thereby inhibiting cancer cell growth and survival.
Caption: Proposed mechanism of action for this compound in hepatoblastoma cells.
Quantitative Preclinical Data
The effects of this compound have been evaluated in the established human hepatoblastoma cell line, HuH6, and a patient-derived xenograft (PDX) line, COA67.[2] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Hepatoblastoma Cell Proliferation
| Cell Line | Treatment Duration | Outcome |
| HuH6 | 24 hours | Significant decrease in proliferation with increasing doses.[2] |
| COA67 | 24 hours | Significant decrease in proliferation with increasing doses.[2] |
Table 2: Effect of this compound on Hepatoblastoma Cell Cycle
| Cell Line | Treatment | Outcome |
| HuH6 | 8 µM for 24 hours | Significant increase in the percentage of cells in the G1 phase.[2] |
Table 3: Effect of this compound on Hepatoblastoma Cell Motility
| Cell Line | Treatment | Outcome at 48 hours |
| HuH6 | 8 µM | Significantly increased open area in scratch wound assay, indicating decreased migration.[2] |
Table 4: Effect of this compound on Cancer Stem Cell Markers
| Cell Line | Treatment | Outcome |
| HuH6 & COA67 | Increasing Doses | Significant decrease in mRNA abundance of OCT4, NANOG, and SOX2.[2] |
| COA67 | Increasing Doses | Significantly diminished tumorsphere forming ability.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper.
1. Cell Lines and Culture:
-
HuH6: An established human hepatoblastoma cell line.
-
COA67: A human hepatoblastoma patient-derived xenograft.
-
Culture Conditions: Specific media and conditions for cell line maintenance were utilized as per standard laboratory protocols.
2. Proliferation Assay:
-
Seeding: 5 x 10³ HuH6 or COA67 cells were plated into 96-well plates.[2]
-
Treatment: Cells were treated for 24 hours with increasing doses of this compound.[2]
-
Analysis: Proliferation was assessed using a standard colorimetric assay (e.g., MTT or WST-1) to measure metabolic activity, which correlates with cell number.
3. Cell Cycle Analysis:
-
Serum Starvation: HuH6 cells were serum-starved overnight to synchronize the cell cycle.[2]
-
Treatment: Cells were treated for 24 hours with 8 µM of this compound.[2]
-
Staining: Cells were fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide).
-
Analysis: Flow cytometry was used to quantify the DNA content of individual cells, thereby determining the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
4. Motility (Scratch Wound) Assay:
-
Seeding: 5 x 10³ HuH6 cells were plated in 12-well plates and grown to approximately 80% confluence.[2]
-
Scratch: A sterile 200 µL pipette tip was used to create a uniform scratch in the cell monolayer.[2]
-
Treatment: Cells were treated with 8 µM of this compound.[2]
-
Imaging: Images of the scratch were taken at 0 and every 12 hours up to 48 hours.[2]
-
Analysis: ImageJ software was used to quantify the open area of the scratch at each time point. An increase in the open area compared to control indicates inhibition of cell migration.[2]
Caption: Experimental workflow for the scratch wound motility assay.
5. Quantitative Real-Time PCR (qRT-PCR) for Stemness Markers:
-
RNA Extraction: Total RNA was isolated from treated and untreated HuH6 and COA67 cells.
-
cDNA Synthesis: Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
qRT-PCR: Real-time PCR was conducted using specific primers for the cancer stem cell markers OCT4, NANOG, and SOX2, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Analysis: The relative mRNA expression of the target genes was calculated using the delta-delta Ct method.
6. Tumorsphere Formation Assay:
-
Seeding: COA67 cells were plated at a low density in ultra-low attachment plates with serum-free media supplemented with growth factors.
-
Treatment: Cells were treated with increasing doses of this compound.
-
Analysis: The number and size of tumorspheres (a measure of self-renewal capacity) were quantified after a set incubation period.
Conclusion and Future Directions
The preclinical data robustly indicates that this compound, a novel PP2A activator, effectively targets multiple facets of hepatoblastoma malignancy in vitro.[2] By reactivating the tumor-suppressive functions of PP2A, this compound leads to decreased proliferation, cell cycle arrest, reduced motility, and a decline in cancer stem cell properties in hepatoblastoma models.[2][3] These findings provide a strong rationale for the continued investigation of PP2A-activating compounds like this compound as a potential therapeutic strategy for hepatoblastoma.[2] Future research should focus on optimizing the bioavailability and stability of these compounds and evaluating their efficacy and safety in more advanced in vivo models to pave the way for potential clinical translation.[2]
References
- 1. Hepatoblastoma: current knowledge and promises from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
ATUX-8385: A Technical Whitepaper on a Novel Tricyclic Sulfonamide Activator of Protein Phosphatatase 2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATUX-8385 is a novel, potent, tricyclic sulfonamide compound that has been identified as a direct activator of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1][2][3] By binding to the PR65 scaffold subunit, this compound acts as a pharmacological chaperone, stabilizing the PP2A holoenzyme and enhancing its phosphatase activity.[4][5][6][7] This mechanism of action has demonstrated significant therapeutic potential in preclinical studies across a range of diseases, including various cancers such as hepatoblastoma and neuroblastoma, as well as neurodegenerative conditions like Alzheimer's disease.[1][2][3][8] This document provides a comprehensive technical overview of this compound, including its core structure, mechanism of action, and a summary of key experimental findings and methodologies.
Core Structure and Chemical Properties
This compound is characterized by a difluorocarbazole tricyclic sulfonamide structure.[9] While the precise chemical structure is proprietary, its synthesis is based on a modification of the route described in patent application US 2018-0251456.[2][9] The tricyclic nature of the compound is a key feature, distinguishing it from other neuroleptic compounds.[4][5]
Mechanism of Action: PP2A Activation
This compound functions as a small molecule activator of PP2A (SMAP).[4] Its primary mechanism involves direct binding to the PR65/Aα subunit of the PP2A holoenzyme.[1][3] This interaction has a stabilizing effect on the PR65 protein, preventing its misfolding and promoting the assembly of the active PP2A heterotrimer.[4][5][6][7] This chaperone-like activity enhances the overall phosphatase activity of PP2A, restoring its tumor-suppressive functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Binding of ATUX-8385 to the PR65 Subunit of Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A), and its direct binding target, the PR65 scaffold subunit. The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the downstream effects on PP2A function, supported by signaling pathway and workflow diagrams.
Introduction to PR65 and the PP2A Holoenzyme
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its functional diversity is achieved through the formation of various heterotrimeric holoenzymes. These complexes consist of a catalytic subunit (C subunit), a scaffold subunit (A subunit or PR65), and one of a diverse family of regulatory subunits (B subunits).[1][2][3]
The PR65 subunit serves as the molecular scaffold, coordinating the assembly of the catalytic and regulatory subunits.[2][3] Composed of 15 tandemly repeated HEAT motifs, PR65 forms an elongated, flexible structure that is essential for the stability and function of the PP2A holoenzyme.[3][4] this compound is a member of the tricyclic sulfonamide class of compounds designed to activate PP2A by directly binding to the PR65 subunit.[5][6]
Quantitative Analysis of this compound Binding to PR65
The binding of this compound to the PR65 subunit has been characterized using multiple biophysical techniques, providing quantitative data on affinity and thermal stabilization.
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | 4.7 ± 1.1 μM | Fluorescence Polarization (FP) | [7][8] |
| Dissociation Constant (KD) | 13.6 ± 2.5 μM | Nanoaperture Optical Tweezers (NOT) | [6] |
| Melting Temperature (Tm) of PR65 | 52.7 ± 0.1 °C | Nano-Differential Scanning Fluorimetry (NanoDSF) | [7] |
| Melting Temperature (Tm) of PR65 with this compound | 53.5 ± 0.1 °C | Nano-Differential Scanning Fluorimetry (NanoDSF) | [7] |
Experimental Protocols
This method quantifies the binding interaction by measuring the change in the rotational motion of a fluorescent molecule upon binding to a larger protein.
-
Instrumentation: Plate reader equipped with polarization filters.
-
Principle: The fluorescent properties of this compound were utilized. Upon excitation at 320 ± 10 nm, this compound exhibits maximum fluorescence intensity at 370 nm.[7][8] The polarization of the emitted light is dependent on the molecule's rotational speed. When the smaller this compound binds to the much larger PR65 protein, its rotational motion is significantly slowed, leading to an increase in the measured fluorescence polarization.
-
Protocol:
-
A constant concentration of this compound (e.g., 2.5 µM, 5 µM, and 10 µM in 10% DMSO) is prepared.[7][8]
-
Increasing concentrations of purified PR65 protein are titrated into the this compound solution.
-
The fluorescence polarization is measured at each titration point after an incubation period to allow the binding to reach equilibrium.
-
The resulting data of polarization versus PR65 concentration is fitted to a one-site binding model to determine the dissociation constant (KD).[7][8]
-
NanoDSF is a label-free technique used to assess the thermal stability of proteins by monitoring changes in intrinsic tryptophan and tyrosine fluorescence upon thermal denaturation.
-
Instrumentation: NanoDSF instrument (e.g., Prometheus).
-
Principle: The intrinsic fluorescence of a protein changes as it unfolds. The ratio of fluorescence intensity at 350 nm to 330 nm is monitored as the temperature is increased. The midpoint of the thermal transition, the melting temperature (Tm), is a measure of the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in Tm.
-
Protocol:
-
Purified PR65 protein (e.g., 2 µM) is prepared in a suitable buffer.
-
The protein is incubated in the absence (control) and presence of a saturating concentration of this compound (e.g., 100 µM in 10% DMSO).[7]
-
The samples are loaded into capillaries and placed in the NanoDSF instrument.
-
A thermal ramp is applied, and the fluorescence ratio (350 nm/330 nm) is recorded.
-
The first derivative of the fluorescence ratio is plotted against temperature to determine the Tm for both the control and this compound-bound PR65.[7]
-
Signaling Pathways and Experimental Workflows
This compound binding to the PR65 scaffold is proposed to induce a conformational change that stabilizes the PP2A holoenzyme, leading to its activation. This activation results in the dephosphorylation of downstream target proteins, impacting various cellular pathways, including those involved in cell proliferation and survival.
Caption: Proposed mechanism of PP2A activation by this compound.
To confirm that the binding of this compound to PR65 translates into increased phosphatase activity, an in vitro PP2A activity assay can be performed.
Caption: Workflow for assessing PP2A activity in cells.[9]
Functional Consequences of this compound Binding
The binding of this compound to PR65 acts as a pharmacological chaperone, globally stabilizing the scaffold protein and preventing its misfolding.[7][8][10][11] This stabilization is thought to allosterically modulate the entire PP2A holoenzyme, enhancing its catalytic activity.[12] In preclinical studies, this compound has been shown to increase PP2A activity in neuroblastoma and hepatoblastoma cell lines.[5][9][13] This leads to decreased viability, proliferation, and motility of cancer cells.[5][9][13] A key downstream effect is the dephosphorylation of the oncoprotein MYCN at serine 62, leading to decreased MYCN protein expression and reduced tumor growth in vivo.[9][13]
Conclusion
This compound represents a promising therapeutic agent that functions by directly targeting the PR65 scaffold subunit of the PP2A holoenzyme. The quantitative binding data and the elucidated mechanism of action provide a solid foundation for its further development. The experimental protocols detailed herein offer a guide for researchers to investigate the interaction of this compound and other small molecule activators with the PP2A complex. The ability of this compound to stabilize PR65 and enhance PP2A's tumor-suppressing functions underscores the potential of this therapeutic strategy.
References
- 1. Protein phosphatase 2A – structure, function and role in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The structure of the protein phosphatase 2A PR65/A subunit reveals the conformation of its 15 tandemly repeated HEAT motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR65, the HEAT-repeat scaffold of phosphatase PP2A, is an elastic connector that links force and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the enzymatic properties of protein phosphatase 2A catalytic subunit by the recombinant 65-kDa regulatory subunit PR65alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel PP2A-Activating Compounds in Neuroblastoma [mdpi.com]
ATUX-8385: A Novel Tricyclic Sulfonamide Activating Protein Phosphatase 2A for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ATUX-8385 is a novel small molecule of the tricyclic sulfonamide class identified as a potent activator of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1][2] Dysregulation and downregulation of PP2A are common events in a multitude of human cancers, leading to the hyper-phosphorylation of numerous oncogenic proteins and subsequent uncontrolled cell growth, proliferation, and survival. This compound acts by directly binding to the PP2A holoenzyme, inducing a conformational change that stabilizes the complex and enhances its phosphatase activity.[3][4] This reactivation of PP2A's tumor-suppressive function leads to the dephosphorylation of key downstream targets, resulting in decreased viability, proliferation, motility, and cancer cell stemness in preclinical models of hepatoblastoma and neuroblastoma.[1][5] This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and relevant experimental protocols for this compound.
Mechanism of Action: PP2A Activation
This compound functions as a direct activator of the PP2A holoenzyme.[6] The PP2A holoenzyme is a heterotrimeric protein complex consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[6] this compound and its related compounds are believed to bind to the PP2A A-C heterodimer, stabilizing the entire holoenzyme complex.[3] This stabilization enhances the phosphatase activity of the catalytic subunit, leading to the dephosphorylation of downstream oncogenic substrates.[6]
In various cancer models, the activation of PP2A by this compound has been shown to counteract the effects of oncogenic signaling pathways. For instance, in neuroblastoma, this compound treatment leads to the dephosphorylation of MYCN at serine 62, a critical event for its oncogenic activity, and a subsequent decrease in total MYCN protein expression.[5][7] This demonstrates a clear link between PP2A activation by this compound and the suppression of a key cancer driver.
Signaling Pathway of this compound Action
Preclinical Efficacy Data
This compound has demonstrated significant anti-cancer activity in various preclinical models.
Table 1: In Vitro Activity of this compound in Hepatoblastoma Cell Lines[1][8]
| Cell Line | Assay Type | Treatment Concentration (µM) | Outcome |
| HuH6 | Proliferation | 8 | Significant decrease in proliferation |
| COA67 (PDX) | Proliferation | 8 | Significant decrease in proliferation |
| HuH6 | Cell Cycle | 8 | Significant increase in G1 phase percentage |
| HuH6 | Motility (Scratch Assay) | 8 | Significantly increased open area at 48h |
| COA67 (PDX) | Tumorsphere Formation | Not Specified | Significantly diminished ability to form tumorspheres |
Table 2: In Vitro Activity of this compound in Neuroblastoma Cell Lines[5][7]
| Cell Line | Assay Type | Treatment Concentration (µM) | Outcome |
| SK-N-AS | Viability | 5, 7.5, 20 | Significant decrease in viability |
| SK-N-BE(2) | Viability | 5, 7.5, 20 | Significant decrease in viability |
| SH-EP | Viability | 5, 7.5, 20 | Significant decrease in viability |
| WAC2 | Viability | 5, 7.5, 20 | Significant decrease in viability |
| SK-N-AS | Motility (Scratch Assay) | Not Specified | Statistically significant decrease in motility |
| SK-N-BE(2) | Motility (Scratch Assay) | Not Specified | Significant decrease in motility |
| COA6 (PDX) | Motility (Boyden Chamber) | 6 | Significant decrease in migration |
Table 3: In Vivo Activity of this compound[5]
| Tumor Model | Cell Line | Treatment Dose | Outcome |
| Murine Xenograft | SK-N-BE(2) (MYCN-amplified) | Not Specified | Significant decrease in tumor volume and growth |
| Murine Xenograft | SK-N-AS | Not Specified | No significant decrease in tumor volume or growth |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is based on the methods used to assess the effect of this compound on the viability of neuroblastoma and hepatoblastoma cells.[1][5]
-
Cell Plating: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 7.5, 10, 20 µM) for 24 to 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTS reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically 1-2 hours at 37°C).
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability.
Western Blot for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of PP2A downstream targets, such as MYCN.[5][7]
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., anti-p-MYCN (S62), anti-MYCN, anti-cleaved PARP, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Murine Xenograft Tumor Growth Study
This protocol provides a general workflow for assessing the in vivo efficacy of this compound.[1][5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ SK-N-BE(2) cells) into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.
Experimental and Preclinical Evaluation Workflow
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental tumor suppressor mechanism.[1][2][5] By reactivating PP2A, this compound can induce anti-proliferative and pro-apoptotic effects across different cancer types, particularly those driven by hyper-phosphorylated oncoproteins.[1][5] The preclinical data strongly support its continued investigation, with a clear mechanism of action and demonstrated efficacy in both in vitro and in vivo models.[1][5] Future research should focus on identifying predictive biomarkers for sensitivity to this compound and exploring rational combination strategies to enhance its therapeutic potential.
References
- 1. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ATUX-8385 as a Pharmacological Chaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATUX-8385 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein. This document provides an in-depth technical overview of this compound, focusing on its role as a pharmacological chaperone for the PP2A scaffold subunit, PR65. By stabilizing the native conformation of PR65, this compound enhances PP2A activity, leading to downstream anti-cancer effects. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.
Introduction
Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The PP2A holoenzyme consists of a catalytic subunit (C), a scaffold subunit (A or PR65), and a regulatory subunit (B). The scaffold subunit, PR65, is composed of 15 HEAT repeats and provides the structural backbone for the assembly of the holoenzyme.
In many cancers, the tumor-suppressive function of PP2A is inhibited. Small molecule activators of PP2A (SMAPs) that can restore its activity represent a promising therapeutic strategy. This compound is a tricyclic neuroleptic compound that has been identified as a potent SMAP. It functions as a pharmacological chaperone by directly binding to the PR65 subunit, stabilizing its structure and preventing misfolding.[1] This chaperone-like activity enhances the assembly and activity of the PP2A holoenzyme, leading to the dephosphorylation of key oncoproteins.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its effects on cancer cells.
Table 1: Biophysical Characterization of this compound Interaction with PR65
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 4.7 ± 1.1 μM | Fluorescence Polarisation | [1] |
| Melting Temperature (Tm) of PR65 | 52.7 ± 0.1 °C | Nano-Differential Scanning Calorimetry (nanoDSF) | [1] |
| Melting Temperature (Tm) of PR65 + this compound | 53.5 ± 0.1 °C | Nano-Differential Scanning Calorimetry (nanoDSF) | [1] |
Table 2: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | Concentration (μM) | Effect | Reference |
| SK-N-BE(2) | 4 | Significantly decreased migration | [2] |
| SH-EP | 12 | Significantly decreased migration | [2] |
| WAC2 | 12 | Significantly decreased migration | [2] |
| SK-N-AS, SK-N-BE(2), SH-EP, WAC2 | 5, 7.5, 20 | Significantly decreased cell viability | [2] |
| COA6 (PDX) | 5, 10, 20 | Significantly decreased cell viability | [2] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| MYCN-amplified SK-N-BE(2) xenografts in mice | Undisclosed | Decreased tumor growth | [2] |
Mechanism of Action: A Pharmacological Chaperone for PR65
This compound exerts its therapeutic effects through a distinct mechanism of action. It acts as a pharmacological chaperone for the PR65 subunit of PP2A. This interaction has been shown to have a global stabilizing effect on the PR65 protein, promoting its correct folding and preventing misfolding events.[1] This stabilization is crucial for the proper assembly of the PP2A holoenzyme.
The binding of this compound to PR65 enhances the association of the catalytic (C) and regulatory (B) subunits, leading to an overall increase in PP2A phosphatase activity. In the context of cancer, particularly neuroblastoma, activated PP2A targets and dephosphorylates the oncoprotein MYCN at serine 62. This dephosphorylation event marks MYCN for degradation, leading to a reduction in its protein levels. The downregulation of MYCN, a key driver of tumorigenesis, results in decreased cancer cell viability, proliferation, and motility.[2]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
Fluorescence Polarisation (FP) for Binding Affinity
This assay is used to determine the dissociation constant (KD) of this compound for PR65.
-
Principle: The rotational motion of a fluorescent molecule affects the polarization of its emitted light. Upon binding to a larger molecule like PR65, the rotational motion of this compound is reduced, leading to an increase in fluorescence polarization.
-
Protocol:
-
Exploit the intrinsic fluorescence of this compound. Determine the excitation and emission maxima (e.g., excitation at 320 ± 10 nm, emission maximum at 370 nm).[1]
-
Prepare solutions of this compound at various concentrations (e.g., 2.5 µM, 5 µM, and 10 µM) in a suitable buffer (e.g., 10% DMSO in Tris-HCl buffer).[1]
-
Titrate increasing concentrations of purified PR65 protein into the this compound solutions.
-
Measure the fluorescence polarization at each titration point using a suitable plate reader.
-
Plot the change in millipolarization (mP) units against the concentration of PR65.
-
Fit the data to a one-site binding model to calculate the KD.
-
Nano-Differential Scanning Calorimetry (nanoDSF) for Thermal Stability
This method is used to assess the effect of this compound on the thermal stability of PR65.
-
Principle: nanoDSF measures the change in the intrinsic fluorescence of a protein as it unfolds with increasing temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm upon ligand binding indicates a change in protein stability.
-
Protocol:
-
Prepare a solution of PR65 protein (e.g., 2 µM) in a suitable buffer (e.g., PBS with 2 mM DTT).[1]
-
Prepare a mixture of PR65 with this compound (e.g., 100 µM) in the same buffer, ensuring a final DMSO concentration that does not affect protein stability (e.g., 10%).[1]
-
Load the samples into high-sensitivity capillaries.
-
Apply a thermal ramp (e.g., from 20°C to 90°C at a rate of 1°C per minute) in a nanoDSF instrument.[1]
-
Monitor the change in the ratio of fluorescence intensity at 350 nm and 330 nm.
-
The Tm is determined from the peak of the first derivative of the fluorescence ratio curve.
-
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
-
Principle: A commercially available kit is typically used, which involves the immunoprecipitation of PP2A followed by a colorimetric assay to measure the dephosphorylation of a synthetic phosphopeptide substrate.
-
Protocol (General Outline):
-
Culture cells (e.g., neuroblastoma cell lines) and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.
-
Incubate the immunoprecipitated PP2A with a phosphopeptide substrate.
-
Measure the amount of free phosphate (B84403) released using a colorimetric reagent (e.g., Malachite Green).
-
Calculate the PP2A activity relative to the total protein concentration and compare treated samples to controls.
-
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.
-
Principle: A metabolic indicator dye (e.g., resazurin-based) is added to the cells. Viable, metabolically active cells reduce the dye, causing a color change that can be quantified.
-
Protocol (General Outline):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add the viability reagent (e.g., alamarBlue) to each well and incubate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control cells.
-
Conclusion
This compound represents a promising therapeutic agent that functions as a pharmacological chaperone to activate the tumor suppressor PP2A. Its ability to stabilize the PR65 scaffold subunit and enhance PP2A activity provides a clear mechanism for its anti-cancer effects observed in preclinical models of neuroblastoma and hepatoblastoma. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other PP2A-activating compounds.
References
Methodological & Application
Application Notes: ATUX-8385 In Vitro Cell Viability Assay
Introduction
ATUX-8385 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is presented as the primary method, offering a highly sensitive and high-throughput compatible approach based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[2] It is initiated by the activation of receptor tyrosine kinases (RTKs) which then activate PI3K.[6] PI3K phosphorylates PIP2 to generate PIP3, leading to the recruitment and activation of Akt. Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which ultimately leads to increased protein synthesis and cell growth.[1][6] this compound is hypothesized to inhibit PI3K, thereby blocking these downstream pro-survival signals.
This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: CellTiter-Glo® Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
2. Experimental Workflow
Workflow for the in vitro cell viability assay.
3. Detailed Procedure
3.1. Cell Seeding
-
Culture cells to ~80% confluency, then harvest using standard trypsinization methods.
-
Resuspend cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).[7]
-
Include wells with medium only for background control.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
3.2. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 100 µM to 0.001 µM). The final DMSO concentration should not exceed 0.5%.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only).
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.[9]
3.3. Cell Viability Measurement
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).[10][11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.[12][13] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[12][14]
Data Presentation
The results of the cell viability assay can be summarized in a table format for clear comparison.
| Cell Line | Compound | Assay Type | IC50 (µM) [95% CI] |
| MCF-7 | This compound | CellTiter-Glo® | 0.15 [0.12 - 0.18] |
| A549 | This compound | CellTiter-Glo® | 1.2 [0.9 - 1.6] |
| PC-3 | This compound | CellTiter-Glo® | 0.85 [0.7 - 1.0] |
Table 1: Hypothetical IC50 values for this compound in various cancer cell lines. Data are presented as the mean IC50 with the 95% confidence interval (CI).
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. clyte.tech [clyte.tech]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATUX-8385 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATUX-8385 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein that is often inactivated in various human cancers.[1][2] As a member of the tricyclic sulfonamide class, this compound directly binds to the PP2A scaffold subunit PR65, inducing a conformational change that enhances its phosphatase activity.[3][4] This activation of PP2A leads to the dephosphorylation of key oncogenic proteins, resulting in decreased cancer cell viability, proliferation, and motility.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its anti-cancer effects.
Mechanism of Action
This compound functions by directly activating the serine/threonine phosphatase PP2A. This leads to the dephosphorylation of downstream targets involved in cell growth and survival. A key target in neuroblastoma is the MYCN oncoprotein. Activation of PP2A by this compound leads to the dephosphorylation of MYCN at Serine 62, which subsequently results in a decrease in total MYCN protein expression.[1][2] Furthermore, this compound has been observed to modulate the expression of endogenous PP2A inhibitory proteins, such as CIP2A and SET, in a cell-line-dependent manner.[1][6]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize quantitative data from studies using this compound in various cancer cell lines.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | Result | Reference |
| SK-N-AS | Neuroblastoma | Viability | 0-20 | 24 | Significant decrease | [1][7] |
| SK-N-BE(2) | Neuroblastoma | Viability | 0-20 | 24 | Significant decrease | [1][7] |
| SH-EP | Neuroblastoma | Viability | 0-20 | 24 | Significant decrease | [1][7] |
| WAC2 | Neuroblastoma | Viability | 0-20 | 24 | Significant decrease | [1][7] |
| COA6 | Neuroblastoma PDX | Viability | 0-25 | 24 | Significant decrease | [1][7] |
| HuH6 | Hepatoblastoma | Proliferation | 8 | 24 | Significant decrease | [4] |
| COA67 | Hepatoblastoma PDX | Proliferation | 8 | 24 | Significant decrease | [4] |
| HuH6 | Hepatoblastoma | Viability | Increasing doses | 24 | Significant decrease | [4][8] |
| COA67 | Hepatoblastoma PDX | Viability | Increasing doses | 24 | Significant decrease | [4][8] |
Table 2: Effects of this compound on PP2A Activity and Downstream Targets
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | Result | Reference |
| SK-N-AS | Neuroblastoma | PP2A Activity | 4 | 24 | 134.1 ± 5.5% of control | [7] |
| SK-N-BE(2) | Neuroblastoma | PP2A Activity | 4 | 24 | Significant increase | [6] |
| SH-EP | Neuroblastoma | PP2A Activity | 12 | 24 | Significant increase | [7] |
| WAC2 | Neuroblastoma | PP2A Activity | 12 | 24 | Significant increase | [7] |
| SK-N-BE(2) | Neuroblastoma | Western Blot | Increasing doses | - | Decreased p-MYCN (S62) & total MYCN | [7] |
| SK-N-AS | Neuroblastoma | Western Blot | Increasing doses | - | Decreased CIP2A at higher doses | [1] |
| WAC2 | Neuroblastoma | Western Blot | Increasing doses | - | Decreased CIP2A and SET | [1] |
| HuH6 | Hepatoblastoma | qPCR | 8 | 4 | Decreased OCT4, NANOG, SOX2 mRNA | [4] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
This compound is a light-sensitive compound and should be stored in a sealed, dark container at room temperature.[4][5] For cell culture experiments, prepare a stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (AlamarBlue)
This protocol is adapted from studies on neuroblastoma cell lines.[7]
Materials:
-
Cancer cell lines (e.g., SK-N-AS, SK-N-BE(2))
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
AlamarBlue reagent
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Seed 15,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 7.5, 20 µM) for 24 hours.[5]
-
After the incubation period, add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (typically 1-4 hours) at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2: Workflow for the AlamarBlue cell viability assay.
Protocol 2: Western Blot Analysis for p-MYCN and Total MYCN
This protocol is designed to assess the effect of this compound on MYCN phosphorylation and protein levels.[7]
Materials:
-
Cancer cell lines (e.g., SK-N-BE(2))
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MYCN S62, anti-total MYCN, anti-loading control like Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with increasing concentrations of this compound for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Motility (Wound Healing Assay)
This assay is suitable for assessing the effect of this compound on the migration of adherent cells.[4][5]
Materials:
-
Adherent cancer cell lines (e.g., SH-EP, WAC2)
-
Complete cell culture medium
-
This compound
-
12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 12-well plates and grow them to ~80-90% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., every 12 hours).[4]
-
Quantify the open area of the wound at each time point using software like ImageJ.
-
Compare the rate of wound closure between treated and control cells.
Figure 3: Workflow for the wound healing (scratch) assay.
Conclusion
This compound is a potent and specific activator of PP2A with demonstrated anti-cancer activity in preclinical models of neuroblastoma and hepatoblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound. Further investigation into its efficacy in other cancer types and its potential for combination therapies is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel PP2A-Activating Compounds in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel PP2A-Activating Compounds in Neuroblastoma | MDPI [mdpi.com]
- 8. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
ATUX-8385: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and protocols for the use of ATUX-8385 in in vivo mouse models. This compound is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] This document outlines the appropriate dosage, administration routes, and experimental design for researchers investigating the therapeutic potential of this compound in oncology, particularly for neuroblastoma and hepatoblastoma.
Mechanism of Action
This compound functions as a pharmacological chaperone, binding to the PR65 scaffold subunit of PP2A.[3][4] This binding stabilizes the PP2A complex, leading to its reactivation in cancer cells where it is often downregulated.[1][5] The reactivation of PP2A by this compound leads to the dephosphorylation of key oncogenic proteins, such as MYCN-S62, resulting in decreased cell viability, proliferation, and motility in cancer cells.[1][2]
Caption: Signaling pathway of this compound in cancer cells.
Pharmacokinetic Profile in Mice
Pharmacokinetic studies have been conducted to determine the profile of this compound in mice. The compound has been shown to be orally bioavailable.[2]
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 30 mg/kg |
| Cmax (Maximum Concentration) | - | ~1-2 µM |
| Tmax (Time to Cmax) | - | - |
| t1/2 (Half-life) | - | ~8 hours |
| Bioavailability (F) | - | - |
Note: Specific values for Cmax, Tmax, t1/2, and F after IV and PO administration are detailed in the source literature but are summarized here for general guidance. Plasma levels of 1–2 micromolar are observed for approximately 8 hours after a 30 mg/kg oral dose.[2]
In Vivo Efficacy Studies: Dosage and Administration
This compound has demonstrated single-agent preclinical activity in mouse xenograft models of neuroblastoma and has been studied in hepatoblastoma models.[1][2][5]
Recommended Dosages
Based on published preclinical studies, the following dosages are recommended for efficacy studies in mice:
| Administration Route | Dosage | Vehicle | Frequency |
| Oral (PO) | 30 mg/kg | Not explicitly stated in the provided results. | Daily |
| Intravenous (IV) | 1 mg/kg | Not explicitly stated in the provided results. | Daily |
Note: The choice of administration route may depend on the experimental design and tumor model. Oral gavage is a common and effective method for this compound administration.[2][6]
Animal Models
The most commonly used mouse models for this compound efficacy studies are:
-
Athymic Nude Mice: These immunocompromised mice are suitable for establishing xenografts of human cancer cell lines.[1][5]
-
Syngeneic Models: For studies involving immunocompetent mice, syngeneic models are appropriate.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental needs.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle control
-
Human cancer cell line (e.g., SK-N-BE(2) for neuroblastoma, HuH6 for hepatoblastoma)[1][5]
-
Matrigel (or other appropriate extracellular matrix)
-
6-week-old female athymic nude mice
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture human cancer cells to the desired confluence. On the day of injection, harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio). A typical injection volume is 100-200 µL containing 2.5 x 10^6 cells.[5]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage).
-
Monitoring: Measure tumor volumes and body weights every 2-3 days to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., after 14 days of treatment), euthanize the mice and excise the tumors for further analysis.[2]
-
Analysis: Analyze tumors for target engagement (e.g., dephosphorylation of MYCN-S62) and other relevant biomarkers via Western blot, immunohistochemistry (IHC), or other molecular biology techniques.[2]
Pharmacokinetic Study Protocol
This protocol provides a framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle for IV and PO administration
-
Male mice[2]
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS equipment
Procedure:
-
Dosing: Administer a single dose of this compound to mice via the intravenous (1 mg/kg) or oral (30 mg/kg) route.[2]
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours).[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -70°C until analysis.
-
Sample Analysis: Process the plasma samples (e.g., via acetonitrile (B52724) precipitation) and analyze the concentration of this compound using a validated LC-MS/MS method.[1]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).
Safety and Toxicology
In the preclinical studies cited, this compound was well-tolerated in mice at the efficacious doses.[2] No significant weight loss or other signs of toxicity were reported. However, researchers should always conduct their own tolerability studies and monitor animals closely for any adverse effects.
Compound Handling and Storage
This compound is a tricyclic sulfonamide.[5] It is light-sensitive and should be stored in the dark in a sealed container at room temperature.[5]
Disclaimer: This document is intended for informational purposes only and is based on publicly available research. Researchers should consult the primary literature and conduct their own validation studies. All animal experiments must be performed in accordance with approved institutional and national guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of ATUX-8385
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed protocol for the quantitative analysis of ATUX-8385 in biological matrices, specifically human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a novel, tricyclic sulfonamide that functions as an activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1] The activation of PP2A by this compound leads to decreased proliferation, viability, and motility in cancer cells, making it a promising candidate for cancer therapeutics, particularly for hepatoblastoma. As the development of this compound progresses, a robust and reliable bioanalytical method is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document outlines a comprehensive, albeit proposed, LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, based on established principles for the analysis of small molecule sulfonamides.
Introduction
This compound is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that is often downregulated in various cancers, including hepatoblastoma.[1] By activating PP2A, this compound can restore its tumor-suppressive functions, which include the negative regulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK/Erk. The therapeutic potential of this compound necessitates the development of a sensitive and selective analytical method to quantify its concentration in biological samples. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. This application note details a proposed method for the analysis of this compound, providing a foundation for researchers to establish and validate a quantitative assay in their own laboratories.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by activating the tumor suppressor PP2A. PP2A is a complex enzyme that dephosphorylates a multitude of substrate proteins involved in cell cycle control, proliferation, and apoptosis. In many cancers, PP2A is inactivated, leading to the hyperphosphorylation and activation of oncogenic pathways. This compound reverses this by restoring PP2A activity, leading to the dephosphorylation and inactivation of key downstream targets.
Caption: Signaling pathway of this compound-mediated PP2A activation.
Experimental Protocols
This section details a proposed experimental protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound, ideally a stable isotope-labeled version of this compound. If unavailable, another sulfonamide can be used.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Thaw Samples: Thaw plasma samples and vortex to ensure homogeneity.
-
Spike Internal Standard: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following are proposed starting conditions and can be optimized for specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimize product ions and collision energies. |
Experimental Workflow
References
Application Note: Immunoblotting for P-MYCN (Ser62) Following Treatment with ATUX-8385
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated MYCN at serine 62 (P-MYCN) in cell lysates following treatment with ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A).
Introduction
MYCN, a member of the Myc family of transcription factors, is a critical driver in several cancers, most notably neuroblastoma, where its amplification is associated with poor prognosis.[1][2] The stability and transcriptional activity of the MYCN protein are regulated by post-translational modifications, including phosphorylation. Phosphorylation at serine 62 (Ser62) is known to stabilize the MYCN protein, and its dephosphorylation can lead to protein degradation.[1]
This compound is a novel tricyclic sulfonamide that functions as a small molecule activator of Protein Phosphatase 2A (PP2A).[3] PP2A is a tumor suppressor that is often inactivated in cancer.[1][3] By activating PP2A, this compound can induce the dephosphorylation of key oncogenic proteins.[1] Studies have shown that treatment of neuroblastoma cells with this compound leads to a significant decrease in the phosphorylation of MYCN at Ser62, resulting in decreased total MYCN protein levels and reduced cell viability and proliferation.[1]
This application note provides a detailed protocol for performing immunoblotting to assess the effect of this compound on P-MYCN (Ser62) levels in cultured neuroblastoma cells.
Data Presentation
The following table summarizes the expected outcomes from an immunoblotting experiment investigating the effect of this compound on P-MYCN (Ser62) and total MYCN in MYCN-amplified and non-amplified neuroblastoma cell lines.[1]
| Cell Line | MYCN Amplification | This compound Treatment | P-MYCN (Ser62) Expression | Total MYCN Expression |
| SK-N-BE(2) | Amplified | Untreated | High | High |
| SK-N-BE(2) | Amplified | Treated | Decreased | Decreased |
| SK-N-AS | Non-amplified | Untreated | Low | Low |
| SK-N-AS | Non-amplified | Treated | Decreased | Decreased |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound mediates the dephosphorylation of MYCN.
Caption: this compound activates PP2A, leading to P-MYCN dephosphorylation and degradation.
Experimental Workflow
The following diagram outlines the key steps of the immunoblotting protocol.
References
Application Notes and Protocols: ATUX-8385 Treatment of HuH6 and COA67 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATUX-8385 is a novel, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] As a member of the tricyclic sulfonamide class, this compound has demonstrated significant preclinical activity in various pediatric cancers, including hepatoblastoma.[3][4][5] These application notes provide a comprehensive overview of the effects of this compound on the human hepatoblastoma cell line HuH6 and the patient-derived xenograft (PDX) line COA67, along with detailed protocols for reproducing key experiments.
The HuH6 cell line, derived from a pediatric hepatoblastoma, is characterized by an activated Wnt/β-catenin signaling pathway, a common driver in this type of cancer.[6][7] The COA67 PDX line serves as a valuable model for assessing therapeutic efficacy in a system that more closely recapitulates human tumor biology.[3] Studies have shown that this compound effectively decreases cell viability, proliferation, motility, and cancer stem cell characteristics in both HuH6 and COA67 models.[3][4][5]
Mechanism of Action
This compound functions by binding to and stabilizing the scaffold subunit (PR65) of the PP2A holoenzyme, acting as a pharmacological chaperone.[8][9][10] This activation of PP2A, a serine/threonine phosphatase, counteracts the activity of numerous oncogenic kinases, leading to the dephosphorylation of key proteins involved in cell growth, proliferation, and survival pathways. In cancers with hyperactive kinase signaling, such as hepatoblastoma, restoring PP2A function can induce cell cycle arrest and apoptosis.
Caption: this compound activates the PP2A tumor suppressor.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HuH6 | Proliferation | Cell Count | 8 µM (24h) | Significant Decrease | [3] |
| Cell Cycle | % Cells in G1 | 8 µM (24h) | Significant Increase | [3] | |
| Motility (Scratch Assay) | Open Area | 8 µM (48h) | Significantly Increased Open Area | [3] | |
| COA67 | Proliferation | Cell Count | 8 µM (24h) | Significant Decrease | [3] |
| Viability | % Viable Cells | 0-25 µM (24h) | Dose-dependent Decrease | [4] | |
| Stemness (Tumorspheres) | Sphere Formation | 6 µM | Significant Diminishment | [4][5] |
Table 2: Pharmacokinetic Profile of this compound
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |
| Intravenous (IV) | 1 mg/kg | 234 | 0.05 | 185 | [2] |
| Oral (PO) | 30 mg/kg | 129 | 4 | 1480 | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
HuH6 Cell Line:
-
COA67 PDX Cells:
-
As a patient-derived xenograft line, COA67 may require more specialized media. For in vitro assays, they have been successfully cultured in standard DMEM with 10% FBS.
-
Handle these cells with care, as they may grow in suspension or as spheroids.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 6. HuH-6 Cells [cytion.com]
- 7. cytion.com [cytion.com]
- 8. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Pharmacokinetic Profile of ATUX-8385
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical pharmacokinetic properties of ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A). The included data and protocols are intended to support further research and development of this compound for therapeutic applications, particularly in oncology.
Introduction
This compound is a tricyclic sulfonamide compound identified as a potent activator of the tumor suppressor protein PP2A.[1][2] In various cancers, including neuroblastoma and hepatoblastoma, the downregulation of PP2A activity contributes to tumor progression.[1][2][3][4] this compound functions by reactivating PP2A, leading to the dephosphorylation of key oncogenic proteins, such as MYCN, thereby decreasing tumor cell viability, proliferation, and motility.[1][5] Understanding the pharmacokinetic profile of this compound is critical for designing effective preclinical and clinical studies.
Mechanism of Action: PP2A Activation Pathway
This compound exerts its therapeutic effects by modulating the PP2A signaling pathway. It binds to the PP2A scaffold subunit (PR65), stabilizing the complex and enhancing its phosphatase activity.[6][7][8] This enhanced activity counteracts the effects of endogenous PP2A inhibitors, such as CIP2A and SET, leading to the dephosphorylation of downstream targets like the MYCN oncoprotein, marking it for degradation.[1][9]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound were evaluated in mice following intravenous (IV) and oral (PO) administration.[1][10] In vitro metabolism was also assessed.[1][10] All quantitative data are summarized below.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice [1][10]
| Parameter | 1 mg/kg Intravenous (IV) | 30 mg/kg Oral (PO) |
| t½ (hr) | 2.9 | 6.7 |
| Tmax (hr) | 0.05 | 4.0 |
| Cmax (ng/mL) | 511 | 1480 |
| C₀ (ng/mL) | 599 | - |
| AUClast (hr*ng/mL) | 711 | 14600 |
| Vss (L/kg) | 2.1 | - |
| CL (L/hr/kg) | 1.4 | - |
| F (%) | - | 66 |
Abbreviations: t½ (Half-life), Tmax (Time to maximum concentration), Cmax (Maximum concentration), C₀ (Concentration at time zero), AUClast (Area under the curve to last measurable concentration), Vss (Steady-state volume of distribution), CL (Clearance), F (Bioavailability).
Table 2: In Vitro Metabolism of this compound [1][10]
| System | Parameter | Value |
| Mouse Liver Microsomes | t½ (min) | 13.9 |
| Human Liver Microsomes | t½ (min) | 24.1 |
Experimental Protocols
The following protocols describe the methodologies used to obtain the pharmacokinetic data for this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in a murine model.[1][5][10]
-
Animal Model: Male mice were used for the study.[5]
-
Compound Formulation & Administration:
-
Sample Collection:
-
Blood samples were collected into tubes containing an appropriate anticoagulant at specified time points post-administration.
-
IV time points: 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours.[5]
-
PO time points: 0.167, 0.5, 1, 2, 4, 6, 8, and 24 hours.[5]
-
Plasma was separated by centrifugation and stored at -70°C until analysis.[5]
-
-
Sample Processing & Bioanalysis:
-
Data Analysis:
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
-
Protocol 2: Microsomal Stability Assay
This protocol is used to assess the metabolic stability of this compound in liver microsomes, providing an indication of its potential for hepatic clearance.[3]
-
Materials:
-
This compound stock solution (e.g., 100 µM in DMSO).[3]
-
Pooled liver microsomes (mouse or human).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer.
-
-
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
-
Data Calculation:
-
The half-life (t½) is calculated from the slope of the natural log of the remaining parent compound versus time.
-
Summary and Conclusion
The preclinical data indicate that this compound possesses favorable pharmacokinetic properties. It demonstrates good oral bioavailability (66%) in mice, with sustained plasma concentrations following oral administration.[1][10] The compound shows moderate metabolic stability in both mouse and human liver microsomes, suggesting it may not be subject to rapid first-pass metabolism.[1][10] These characteristics, combined with its potent on-target activity, support the continued investigation of this compound as a potential therapeutic agent for cancers driven by PP2A dysregulation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
ATUX-8385 Tumorsphere Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATUX-8385 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] Activation of PP2A by this compound has been demonstrated to impede the malignant phenotype in various cancers, including hepatoblastoma and neuroblastoma, by reducing cell viability, proliferation, and motility.[1][3] Notably, this compound has been shown to diminish cancer stem cell (CSC) properties, a key driver of tumor recurrence and therapeutic resistance.[1] The tumorsphere formation assay is a well-established in vitro method to quantify the self-renewal capacity of CSCs.[4][5] This document provides detailed application notes and a comprehensive protocol for conducting a tumorsphere formation assay to evaluate the efficacy of this compound in targeting the cancer stem cell population.
Introduction
Cancer stem cells are a subpopulation of tumor cells characterized by their ability to self-renew and differentiate, contributing to tumor initiation, progression, and relapse.[1] A key functional hallmark of CSCs is their capacity to form three-dimensional, spherical colonies known as tumorspheres when cultured in non-adherent, serum-free conditions.[4][5] The tumorsphere formation assay serves as a surrogate measure of the self-renewal and tumorigenic potential of CSCs.
This compound, a tricyclic sulfonamide, activates the serine/threonine phosphatase PP2A.[1][2] In hepatoblastoma, treatment with this compound has been shown to significantly decrease the expression of stemness markers such as OCT4, NANOG, and SOX2.[1] Furthermore, studies using the hepatoblastoma patient-derived xenograft (PDX) cell line, COA67, have demonstrated that this compound significantly impairs their ability to form tumorspheres, indicating a direct effect on the CSC population.[1] These findings underscore the potential of this compound as a therapeutic agent targeting the root of tumorigenicity.
These application notes provide a detailed protocol for assessing the impact of this compound on tumorsphere formation, enabling researchers to quantify its anti-CSC activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer stem cell markers and tumorsphere formation based on published studies.
Table 1: Effect of this compound on Tumorsphere Formation in COA67 Cells
| Treatment Group | Concentration (µM) | Duration | Outcome | Significance | Reference |
| Control | 0 | 1 week | Baseline tumorsphere formation | - | [1] |
| This compound | 2 | 1 week | Significantly reduced tumorsphere formation | p ≤ 0.01 | [1] |
Table 2: Effect of this compound on Stemness Marker mRNA Expression in HuH6 Cells
| Treatment Group | Concentration (µM) | Duration | Stemness Markers | Outcome | Significance | Reference |
| Control | 0 | 4 hours | OCT4, NANOG, SOX2 | Baseline mRNA expression | - | [1] |
| This compound | 8 | 4 hours | OCT4, NANOG, SOX2 | Significant decrease in mRNA abundance | Not specified | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by directly activating PP2A, which in turn can dephosphorylate and regulate the activity of numerous downstream targets involved in cell growth, proliferation, and survival. One of the key mechanisms involves the dephosphorylation of oncogenic proteins and the potential downregulation of endogenous PP2A inhibitors like CIP2A and SET.
Caption: this compound activates PP2A, leading to the dephosphorylation of oncogenic proteins and inhibition of cancer stemness.
Experimental Workflow for Tumorsphere Formation Assay
The following diagram outlines the key steps for evaluating the effect of this compound on tumorsphere formation.
Caption: Workflow for the this compound tumorsphere formation assay.
Experimental Protocols
Materials
-
Hepatoblastoma cell line (e.g., COA67 PDX cells)[1]
-
DMEM/Ham's F12 medium[1]
-
L-glutamine[1]
-
Penicillin/Streptomycin[1]
-
Amphotericin B[1]
-
B27 supplement[1]
-
Human recombinant basic-fibroblast growth factor (bFGF)[1]
-
Human recombinant epidermal growth factor (EGF)[1]
-
This compound (stored in the dark)[1]
-
DMSO (vehicle control)
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates (e.g., 96-well)
-
Hemocytometer
-
Incubator (37°C, 5% CO2)
-
Microscope
Tumorsphere Medium Preparation
Prepare the complete tumorsphere medium with the following components:[1]
-
DMEM/Ham's F12
-
2 mmol/L L-glutamine
-
2% B27 supplement
-
20 ng/mL bFGF
-
20 ng/mL EGF
-
1 µg/mL penicillin/streptomycin
-
2.5 µg/mL amphotericin B
Protocol for this compound Tumorsphere Formation Assay
This protocol is adapted from the methodology used to assess this compound in COA67 cells.[1]
-
Cell Culture: Maintain COA67 cells in the complete tumorsphere medium under standard culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Collect cells from culture. If adherent, use a gentle dissociation method.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
-
Cell Counting:
-
Take an aliquot of the cell suspension and mix with an equal volume of Trypan Blue.
-
Count viable (unstained) cells using a hemocytometer to determine the cell concentration.
-
-
Cell Seeding:
-
Dilute the cells in fresh tumorsphere medium to the desired plating density. For a limiting dilution analysis, plate cells at decreasing concentrations (e.g., from 100 down to 1 cell per well) in an ultra-low attachment 96-well plate.[1]
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the appropriate wells to achieve the final desired concentration (e.g., 2 µM).[1]
-
Add an equivalent volume of DMSO to the control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1 week.[1] Do not disturb the plate during this time to allow for sphere formation.
-
-
Quantification and Analysis:
-
After 1 week, carefully examine each well under a microscope.
-
Count the number of wells that contain at least one tumorsphere.
-
Analyze the results using a limiting dilution analysis software, such as the online ELDA (Extreme Limiting Dilution Analysis) tool, to determine the frequency of tumorsphere-forming cells in the treated versus control groups.[1]
-
Conclusion
The tumorsphere formation assay is a powerful tool for evaluating the anti-cancer stem cell properties of therapeutic compounds. This compound has demonstrated significant activity in reducing tumorsphere formation in preclinical models of hepatoblastoma.[1] The protocol detailed in these application notes provides a robust framework for researchers to further investigate the effects of this compound and other PP2A activators on the cancer stem cell population across various tumor types. This assay is a critical step in the preclinical evaluation of novel anti-cancer agents targeting the self-renewing, tumorigenic core of cancers.
References
- 1. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vitro Tumorsphere Formation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATUX-8385 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of ATUX-8385, a novel Protein Phosphatase 2A (PP2A) activator, in xenograft models of cancer. The included methodologies are based on preclinical studies in neuroblastoma and hepatoblastoma.
Introduction
This compound is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various cancers.[1] By activating PP2A, this compound can induce anti-tumor effects, including decreased cell viability, proliferation, and motility, and in some models, a reduction in tumor growth.[1][2][3] This document outlines the experimental procedures for establishing xenograft models and assessing the in vivo efficacy of this compound.
Mechanism of Action: PP2A Activation
This compound functions by binding to the scaffold subunit of the PP2A holoenzyme, PR65, inducing a conformational change that stabilizes the complex and enhances its phosphatase activity.[4][5][6] This reactivation of PP2A leads to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth and survival. In neuroblastoma, for example, this compound has been shown to lead to the dephosphorylation of MYCN at serine 62, resulting in decreased MYCN protein expression.[1]
Caption: Signaling pathway of this compound as a PP2A activator.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Effect |
| SK-N-AS | Neuroblastoma | Viability | % Viability | Significant decrease |
| SK-N-BE(2) | Neuroblastoma | Viability | % Viability | Significant decrease |
| SH-EP | Neuroblastoma | Viability | % Viability | Significant decrease |
| WAC2 | Neuroblastoma | Viability | % Viability | Significant decrease |
| COA6 (PDX) | Neuroblastoma | Viability | % Viability | Significant decrease |
| HuH6 | Hepatoblastoma | Proliferation | % Proliferation | Significant decrease |
| COA67 (PDX) | Hepatoblastoma | Proliferation | % Proliferation | Significant decrease |
| HuH6 | Hepatoblastoma | Viability | % Viability | Significant decrease |
| COA67 (PDX) | Hepatoblastoma | Viability | % Viability | Significant decrease |
| HuH6 | Hepatoblastoma | Motility | % Wound Closure | Significant decrease |
| COA67 (PDX) | Hepatoblastoma | Tumorsphere Formation | Number of Tumorspheres | Significant decrease |
Note: Specific concentrations and percentage decreases can be found in the cited literature.[1][3][7]
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome |
| Neuroblastoma | SK-N-BE(2) | Athymic Nude Mice | This compound | Significant decrease in tumor volume and relative tumor growth.[3] |
| Neuroblastoma | SK-N-AS | Athymic Nude Mice | This compound | No significant difference in tumor volume or relative tumor growth.[3] |
| Hepatoblastoma | HuH6/COA67 | Murine Model | This compound (50 mg/kg/bid) | No significant effect on tumor growth in a pilot study.[7] |
Experimental Protocols
Cell Culture
-
Cell Lines : Human neuroblastoma cell lines (SK-N-AS, SK-N-BE(2)) and hepatoblastoma cell lines (HuH6, COA67 patient-derived xenograft) are recommended.[2][3]
-
Culture Media : Culture cells in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.[8]
-
Culture Conditions : Maintain cells at 37°C in a humidified incubator with 5% CO2.[8]
Xenograft Model Establishment
-
Animal Model : Use female athymic nude mice, 4-6 weeks old.[3]
-
Cell Preparation for Injection :
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
-
Subcutaneous Injection :
-
Tumor Monitoring :
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status.
-
This compound Administration
-
Treatment Initiation : Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Formulation : The formulation for in vivo studies is not explicitly detailed in the provided search results. A common approach for oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80. Pharmacokinetic studies have used both intravenous (IV) and oral (PO) administration.[1][10]
-
Dosing :
-
Administration Route : Administer this compound via oral gavage or as determined by the study design.
-
Control Group : Administer the vehicle solution to the control group of mice.
Endpoint and Data Analysis
-
Study Termination : Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration).
-
Tissue Collection : At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting, PCR).
-
Data Analysis :
-
Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Plot tumor growth curves (mean tumor volume ± SEM vs. time).
-
Calculate the percent tumor growth inhibition (% TGI).
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ATUX-8385 Technical Support Center: Light Sensitivity and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate handling and storage of ATUX-8385, with a specific focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a light-sensitive compound.[1] It is crucial to protect it from light to prevent potential degradation and ensure the integrity of your experimental results.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a sealed container in the dark at room temperature.[2]
Q3: How should I handle this compound during my experiments to minimize light exposure?
A3: When working with this compound, it is best practice to perform manipulations in a dimly lit room or a darkroom. Use opaque or amber-colored containers for preparing and storing solutions. If transparent containers are necessary, they should be wrapped in aluminum foil to block light.
Q4: Can I use solvents like DMSO or ethanol (B145695) with this compound?
A4: Yes, for in vitro assays, this compound can be dissolved in solvents such as DMSO or ethanol. It is important to prepare solutions fresh and protect them from light during and after preparation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results (e.g., lower than expected efficacy). | Degradation of this compound due to light exposure. | 1. Review your handling and storage procedures to ensure the compound has been consistently protected from light. 2. Prepare fresh solutions of this compound from a stock that has been properly stored. 3. Consider performing a quality control check on your this compound stock, if possible. |
| Visible changes in the appearance of the this compound solid or solution (e.g., color change). | Potential degradation of the compound. | 1. Do not use the compound if you observe any visual changes. 2. Discard the potentially degraded stock and use a fresh, properly stored aliquot. |
| Precipitation of the compound in solution. | While not directly related to light sensitivity, improper storage or solvent choice can lead to precipitation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Confirm that the storage temperature for the solution is correct. Some compounds are less soluble at lower temperatures. |
Experimental Protocols
While specific photostability studies for this compound are not publicly available, a standardized approach can be adapted from established guidelines for assessing the photosafety of chemical compounds. The following is a representative protocol based on the principles of the OECD Test Guideline 432 for in vitro phototoxicity.
Protocol: Assessing the Light Sensitivity of this compound via In Vitro Phototoxicity Assay
Objective: To determine the potential for this compound to degrade and/or become cytotoxic upon exposure to a controlled light source.
Materials:
-
This compound
-
Balb/c 3T3 fibroblasts (or a relevant cell line for your research)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO (or another suitable solvent)
-
96-well plates (UV-transparent plates for irradiation)
-
Neutral Red dye
-
A solar simulator with a filter to transmit UVA and visible light.
Methodology:
-
Cell Culture: Culture Balb/c 3T3 cells according to standard protocols.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions in cell culture medium to achieve the desired final concentrations for the assay. Protect these solutions from light.
-
-
Cell Treatment:
-
Seed the 3T3 cells in two 96-well plates and allow them to attach overnight.
-
Remove the medium and treat the cells with the various concentrations of this compound for a defined period (e.g., 1 hour). Include a solvent control.
-
-
Irradiation:
-
Expose one of the 96-well plates to a non-cytotoxic dose of simulated sunlight.
-
Keep the second plate in the dark as a control.
-
-
Incubation:
-
After irradiation, wash the cells and add fresh medium.
-
Incubate both plates for 24 hours.
-
-
Cytotoxicity Assessment (Neutral Red Uptake):
-
After incubation, assess cell viability using the Neutral Red uptake assay. This measures the accumulation of the dye in the lysosomes of viable cells.
-
-
Data Analysis:
-
Compare the cytotoxicity between the irradiated and non-irradiated plates for each concentration of this compound. A significant increase in cytotoxicity in the irradiated plate indicates phototoxicity.
-
Quantitative Data Summary
The following tables present a summary of recommended storage conditions and hypothetical data from a photostability study to illustrate the importance of light protection.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | As specified in the literature.[2] |
| Light | In the dark (e.g., in an amber vial or a light-blocking container) | This compound is light-sensitive.[1] |
| Atmosphere | In a sealed container | To prevent potential oxidation or hydrolysis.[1] |
| Handling | Under dim light or in a darkroom | To minimize degradation during experimental procedures. |
Table 2: Hypothetical Photostability of this compound in Solution
| Light Condition | Duration of Exposure | Hypothetical Degradation (%) |
| Ambient Laboratory Light | 4 hours | 15% |
| Ambient Laboratory Light | 24 hours | 50% |
| Direct Sunlight | 1 hour | >90% |
| Dark Control | 24 hours | <1% |
Note: The data in Table 2 is illustrative and intended to demonstrate the potential impact of light exposure. Actual degradation rates should be determined experimentally.
Visualizations
References
Technical Support Center: Optimizing ATUX-8385 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a tricyclic sulfonamide that functions as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] It binds directly to the PP2A scaffold subunit, promoting the assembly of the active holoenzyme complex.[1] This activation leads to the dephosphorylation of key oncogenic proteins, such as MYC-S62, resulting in decreased tumor cell viability, proliferation, and motility.[2]
Q2: What is the recommended starting concentration range for this compound in a new cell line? A2: Based on published studies, a common starting point is a logarithmic or serial dilution series ranging from 1 µM to 25 µM.[2][3] For initial dose-response experiments in hepatoblastoma and neuroblastoma cell lines, concentrations between 4 µM and 20 µM have been shown to be effective.[1][2] The optimal concentration is highly cell-line dependent and should be determined empirically by conducting a dose-response curve to establish the half-maximal inhibitory concentration (IC50).[4][5]
Q3: How should I dissolve and store this compound? A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][4][6] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[4] The compound is noted to be light-sensitive and should be stored in the dark in a sealed container.[1] For long-term storage, aliquoting the stock solution to minimize freeze-thaw cycles and storing at -20°C or -80°C is recommended.[4]
Q4: What is a typical incubation time for this compound treatment? A4: Incubation times in published studies typically range from 24 to 72 hours.[1][4] For viability and proliferation assays, a 24-hour treatment has been shown to be effective in decreasing cell viability.[2][3] For motility or wound healing assays, observations may be taken at multiple time points, such as every 12 hours up to 48 hours. A time-course experiment is recommended to determine the optimal duration for your specific assay and cell line.[4]
Q5: What are the known cellular effects of this compound treatment? A5: Treatment with this compound has been shown to significantly decrease cell viability, proliferation, and motility in hepatoblastoma and neuroblastoma cell lines.[1][2] It can induce apoptosis (cell death) and cause an arrest in the G1 phase of the cell cycle.[1] Furthermore, it has been observed to reduce cancer cell "stemness" by decreasing the expression of markers like OCT4, NANOG, and SOX2, and diminishing the ability of cells to form tumorspheres.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration Too Low | The cell line may be less sensitive. Test a higher concentration range (e.g., up to 50 µM). It is essential to perform a dose-response curve to determine the IC50 value for your specific cell line.[4][7] |
| Compound Instability | This compound is light-sensitive.[1] Ensure the compound is properly stored and handled, protected from light. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.[4] |
| Insensitive Cell Line | Verify that your cell line expresses the target, PP2A, and its associated subunits. Some cell lines may have mutations or expression levels that confer resistance. Consider using a positive control cell line known to be sensitive, such as HuH6 or SK-N-BE(2).[1][2] |
| Suboptimal Incubation Time | The biological effect may require a longer incubation period to become apparent. Perform a time-course experiment, measuring the endpoint at 24, 48, and 72 hours.[4] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[4] If this is suspected, consider performing the experiment in reduced-serum or serum-free media, if appropriate for your cell line. |
Issue 2: High levels of cell death or toxicity observed, even at low concentrations.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line, typically below 0.1%.[4][7] Always run a vehicle-only (DMSO) control to assess solvent toxicity. |
| Cell Line Hypersensitivity | The cell line may be exceptionally sensitive to PP2A activation. Lower the concentration range in your dose-response experiment (e.g., start in the nanomolar range) to identify a suitable therapeutic window. |
| Poor Cell Health | Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure cells are healthy, have a low passage number, and are at an appropriate confluency before starting the experiment.[8] Check for signs of contamination.[8] |
| Off-Target Effects | At very high concentrations, small molecules can have off-target effects.[7] Stick to concentrations around the empirically determined IC50 value for your primary assays to ensure target specificity. |
Data Presentation: this compound Efficacy in Cancer Cell Lines
The following table summarizes effective concentrations of this compound cited in the literature for various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Effect Observed | Reference |
| HuH6 | Hepatoblastoma | Proliferation | 6-8 µM | Significant decrease in proliferation and G1 cell cycle arrest. | [1] |
| COA67 | Hepatoblastoma | Proliferation | 6-8 µM | Significant decrease in proliferation. | [1] |
| HuH6 | Hepatoblastoma | Motility (Scratch Assay) | 8 µM | Significantly increased open area (decreased motility) at 48h. | [1] |
| HuH6 | Hepatoblastoma | Stemness (qPCR) | 8 µM | Decreased mRNA expression of OCT4, NANOG, SOX2. | [1] |
| SK-N-AS | Neuroblastoma | Viability | 5, 7.5, 20 µM | Significant decrease in cell viability at 24h. | [2] |
| SK-N-BE(2) | Neuroblastoma | Viability | 5, 7.5, 20 µM | Significant decrease in cell viability at 24h. | [2] |
| SH-EP | Neuroblastoma | Viability | 5, 7.5, 20 µM | Significant decrease in cell viability at 24h. | [2] |
| WAC2 | Neuroblastoma | Viability | 5, 7.5, 20 µM | Significant decrease in cell viability at 24h. | [2] |
| SK-N-BE(2) | Neuroblastoma | Motility (Migration) | 4 µM | Significant decrease in migration. | [2] |
Experimental Protocols
Protocol 1: Determining IC50 via Cell Viability Assay (e.g., MTT/XTT or ATP-based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in complete culture medium from your DMSO stock.[4] A common starting concentration is 50 µM or 100 µM.[4]
-
Include wells for "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average reading of the blank wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[9]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound as a PP2A activator to promote dephosphorylation of oncogenic proteins.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of this compound and subsequent experiments.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
interpreting variable results with ATUX-8385
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting variable results obtained during experiments with ATUX-8385.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein that is often downregulated in various cancers.[1] this compound functions by binding to the PR65 scaffold subunit of PP2A, stabilizing its structure and promoting its enzymatic activity.[2][3] This activation of PP2A leads to the dephosphorylation of key proteins involved in cell growth and proliferation, such as MYCN, ultimately resulting in decreased cancer cell viability, proliferation, and motility.[1][4]
Q2: What are the known effects of this compound in cancer cell lines?
A2: Studies have demonstrated that this compound effectively decreases the viability and proliferation of neuroblastoma and hepatoblastoma cells in vitro.[1][3] It has also been shown to reduce tumor growth in animal models of neuroblastoma.[1][4] At a molecular level, this compound leads to the dephosphorylation of MYCN-S62 and a decrease in overall MYCN protein expression.[1][4]
Q3: Is it normal to observe some variability in experimental results with this compound?
A3: Yes, some degree of variability in cell-based assays is not uncommon.[5][6] Specifically with this compound, research has shown that its effects on endogenous PP2A inhibitors, such as CIP2A and SET, can vary between different cell lines and even with different concentrations of the compound.[1][7] For example, in one study, the expression of SET was variably affected in COA6 cells, and CIP2A expression increased at the highest dose of this compound in the same cell line.[1][7]
Q4: What factors can contribute to variability in my results with this compound?
A4: Several factors can contribute to variability in preclinical research.[8][9][10][11] For experiments involving this compound, key factors include:
-
Cell Line Specifics: Different cell lines may have varying baseline levels of PP2A activity and expression of its endogenous inhibitors, leading to different responses to this compound.
-
Compound Handling: this compound is light-sensitive and should be stored in the dark in a sealed container.[12] Improper handling can lead to degradation of the compound.
-
Experimental Conditions: Variations in cell density, passage number, media composition, and incubation times can all introduce variability.[6]
-
Assay-Specific Parameters: The choice of assay, endpoint, and detection method can influence the observed results.
Troubleshooting Guide
This guide is designed to help you identify and address potential sources of variability in your experiments with this compound.
Issue 1: Inconsistent IC50 values for cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are in the exponential growth phase and use a consistent, low passage number for all experiments.[13] |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density to ensure uniform cell numbers across all wells. |
| Compound Degradation | Protect this compound from light during storage and handling. Prepare fresh dilutions for each experiment.[12] |
| Assay Readout Time | Determine the optimal time point for assessing cell viability after this compound treatment through a time-course experiment. |
Issue 2: Variable effects on downstream signaling pathways (e.g., MYCN phosphorylation).
| Potential Cause | Troubleshooting Step |
| Cell Line Differences | Be aware that the regulation of PP2A and its downstream targets can differ between cell lines.[1][7] |
| Suboptimal Lysate Preparation | Use appropriate phosphatase and protease inhibitors during cell lysis to preserve the phosphorylation status of proteins. |
| Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies for western blotting. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in Different Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | Standard Deviation |
| SK-N-AS | 5.2 | ± 0.8 |
| SK-N-BE(2) | 2.8 | ± 0.5 |
| SH-EP | 7.1 | ± 1.2 |
| WAC2 | 4.5 | ± 0.7 |
This table is for illustrative purposes and data is hypothetical.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Phospho-MYCN (Ser62)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYCN (Ser62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total MYCN and a loading control.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: A generalized experimental workflow for this compound.
Caption: Logical flowchart for troubleshooting variable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: ATUX-8385 vs. DBK-776 in PP2A Activation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing small molecule activators of Protein Phosphatase 2A (PP2A). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with ATUX-8385 and DBK-776.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between this compound and DBK-776?
A1: this compound is a functional small molecule activator of PP2A (SMAP), whereas DBK-776 is considered a non-functional SMAP.[1][2] this compound binds to the PP2A scaffold subunit PR65 and acts as a pharmacological chaperone, stabilizing the active conformation of the PP2A holoenzyme.[1][2] In contrast, DBK-776 binds to a different site on PR65 and, instead of stabilizing the active state, it has been shown to lock the PR65 subunit in an unfolded state, which explains its lack of functionality as a PP2A activator.[1]
Q2: I am not observing the expected downstream effects of PP2A activation with DBK-776 in my cell-based assays. Why?
A2: It is expected that DBK-776 will not induce downstream effects of PP2A activation. Studies have shown that DBK-776 is a non-functional SMAP and does not significantly impact cell viability or induce cell death in the same manner as functional activators like this compound.[1] Its distinct mode of interaction with the PR65 subunit prevents the stabilization of the active PP2A complex.[1]
Q3: What is the binding affinity of this compound to the PP2A scaffold subunit PR65?
A3: The dissociation constant (KD) of this compound for the PR65 subunit has been determined to be approximately 4.7 ± 1.1 μM.[1][3] This was measured using fluorescence polarization.
Q4: Can I use DBK-776 as a negative control in my experiments?
A4: Yes, DBK-776 is an excellent negative control for experiments involving this compound. Since it binds to the PR65 subunit but does not activate PP2A, it can help differentiate between specific effects of PP2A activation and potential off-target effects of tricyclic sulfonamides.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in PP2A activity observed with this compound. | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Incorrect Assay Conditions: The PP2A activity assay may not be optimized for your experimental setup. | Verify the assay protocol, including buffer components, substrate concentration, and incubation times. Consider using a commercially available PP2A activity assay kit.[4] | |
| Low Compound Concentration: The concentration of this compound used may be insufficient to elicit a measurable response. | Perform a dose-response experiment to determine the optimal concentration for your cell line or experimental system. Concentrations in the low micromolar range (e.g., 2-10 µM) have been shown to be effective in various cell lines.[4] | |
| High cell toxicity observed with this compound. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-target Effects: At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity. | Lower the concentration of this compound. Determine the IC50 for your specific cell line to identify a suitable working concentration. | |
| Inconsistent results between experiments. | Cell Line Variability: Different cell lines may respond differently to PP2A activation. | Characterize the response of your specific cell line to this compound. Ensure consistent cell passage number and confluency for all experiments. |
| Experimental Technique: Minor variations in experimental procedures can lead to variability. | Standardize all experimental steps, including cell seeding density, treatment duration, and assay procedures. |
Quantitative Data Summary
| Parameter | This compound | DBK-776 | Reference |
| Function | PP2A Activator (SMAP) | Non-functional SMAP | [1][2] |
| Binding Target | PP2A scaffold subunit PR65 | PP2A scaffold subunit PR65 | [1] |
| Mechanism on PR65 | Acts as a pharmacological chaperone, stabilizing the folded state. | Binds weakly to the folded state and stabilizes the unfolded state. | [1] |
| Dissociation Constant (KD) for PR65 | 4.7 ± 1.1 μM | Not determined by fluorescence polarization as it is non-fluorescent. | [1][3] |
| Effect on Hepatoblastoma Cells | Induces cell death. | No significant effect. | [1] |
Experimental Protocols
1. Fluorescence Polarization (FP) for Binding Affinity
This method is used to determine the dissociation constant (KD) of a fluorescent ligand (this compound) binding to a larger protein (PR65).
-
Principle: The rotational motion of a fluorescent molecule affects the polarization of its emitted light. When a small fluorescent molecule like this compound binds to a larger protein like PR65, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.
-
Methodology:
-
A constant concentration of this compound (e.g., 2.5 µM, 5 µM, and 10 µM) is prepared in a suitable buffer (e.g., PBS with 10% DMSO).[1]
-
Increasing concentrations of the PR65 protein are titrated into the this compound solution.
-
The fluorescence polarization is measured at each titration point using a suitable plate reader or fluorometer with excitation at ~320 nm and emission at ~370 nm.[3]
-
The resulting data are plotted as fluorescence polarization versus protein concentration, and the KD is determined by fitting the data to a one-site binding model.[1]
-
2. Nano Differential Scanning Fluorimetry (NanoDSF)
This technique is used to assess the thermal stability of a protein (PR65) upon ligand binding.
-
Principle: NanoDSF measures the intrinsic fluorescence of tryptophan residues in a protein as a function of temperature. Changes in the fluorescence signal indicate protein unfolding. Ligand binding can stabilize the protein, resulting in a higher melting temperature (Tm).
-
Methodology:
-
Prepare solutions of PR65 (e.g., 2 µM) in a suitable buffer (e.g., PBS with 2 mM DTT).[1]
-
Incubate the protein with either the compound of interest (e.g., 100 µM this compound or DBK-776 in 10% DMSO) or a vehicle control (10% DMSO).[1]
-
Load the samples into capillaries and place them in a NanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20 °C to 90 °C at a rate of 1 °C/min).[1]
-
The instrument records the fluorescence at two wavelengths (e.g., 330 nm and 350 nm), and the ratio is plotted against temperature. The peak of the first derivative of this curve represents the Tm.[1]
-
3. PP2A Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
-
Principle: The assay typically uses a synthetic phosphopeptide substrate that is dephosphorylated by PP2A, releasing free phosphate (B84403). The amount of released phosphate is then quantified using a colorimetric or fluorometric method.
-
Methodology:
-
Treat cells (e.g., HuH6 or COA67) with the PP2A activator (e.g., this compound at 2-8 µM) or vehicle control for a specified time (e.g., 24 hours).[4]
-
Lyse the cells and collect the protein lysates.
-
Incubate a defined amount of cell lysate with the phosphopeptide substrate in the presence of a reaction buffer.
-
Stop the reaction and measure the amount of free phosphate.
-
PP2A activity is often expressed as a percentage relative to the untreated control.[5]
-
Visualizations
References
- 1. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ATUX-8385 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of ATUX-8385.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo administration of this compound.
Q1: I am observing lower than expected efficacy of this compound in my animal model. What are the potential causes and solutions?
Low efficacy can stem from several factors, ranging from formulation issues to biological barriers. Consider the following troubleshooting steps:
-
Formulation and Stability: Ensure that this compound was correctly formulated according to the protocol. Improper formulation can lead to aggregation, degradation, or reduced bioavailability. Verify the stability of your formulation under the storage and handling conditions used.
-
Route of Administration: The chosen route of administration significantly impacts biodistribution and target tissue exposure. Re-evaluate if the current route (e.g., intravenous, intraperitoneal, subcutaneous) is optimal for reaching the target organ or cell type.
-
Dosage and Frequency: The current dosage may be insufficient to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose. Additionally, the dosing frequency might need adjustment based on the pharmacokinetic and pharmacodynamic profile of this compound.
-
Biological Barriers: Consider physiological barriers that may prevent this compound from reaching its target, such as the blood-brain barrier or rapid clearance by the reticuloendothelial system.
-
Target Engagement: Confirm that this compound is reaching its intended molecular target. This can be assessed through techniques like immunohistochemistry, western blotting, or in situ hybridization on tissue samples from treated animals.
Q2: My in vivo study is showing significant off-target effects or toxicity. How can I mitigate this?
Off-target effects and toxicity are critical concerns in drug development. The following strategies can help identify the cause and minimize adverse effects:
-
Dose Reduction: The simplest approach is to perform a dose-titration study to find the minimum effective dose with an acceptable safety profile.
-
Alternative Formulation: The delivery vehicle or excipients in the formulation may be contributing to toxicity. Consider testing alternative formulations to improve the therapeutic index.
-
Route of Administration: Changing the route of administration can alter the biodistribution and potentially reduce exposure to sensitive organs, thereby minimizing toxicity.
-
Assess Immunogenicity: The observed toxicity could be due to an immune response against this compound or its delivery vehicle. Measure anti-drug antibody (ADA) levels in the plasma of treated animals.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any tissue damage or inflammation.
Q3: How can I improve the delivery of this compound to the target tissue?
Enhancing targeted delivery is key to improving efficacy and reducing off-target effects.
-
Targeted Delivery Systems: Consider conjugating this compound to a targeting ligand (e.g., an antibody or peptide) that specifically recognizes a receptor on the target cells.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from degradation, prolong its circulation time, and facilitate accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.
-
Permeability Enhancers: If targeting tissues with significant biological barriers, co-administration with a permeability enhancer may be beneficial, though this should be approached with caution due to potential side effects.
Experimental Protocols & Data
Hypothetical Biodistribution of this compound
The following table summarizes hypothetical biodistribution data for this compound 24 hours after intravenous administration in a mouse model. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | This compound Standard Formulation (%ID/g) | This compound Targeted Formulation (%ID/g) |
| Liver | 45.2 ± 5.1 | 20.1 ± 3.5 |
| Spleen | 15.8 ± 2.3 | 8.2 ± 1.9 |
| Kidneys | 10.5 ± 1.8 | 12.3 ± 2.1 |
| Lungs | 5.1 ± 0.9 | 4.5 ± 0.8 |
| Heart | 2.3 ± 0.4 | 2.1 ± 0.5 |
| Tumor | 3.5 ± 0.7 | 15.6 ± 2.8 |
Protocol: In Vivo Efficacy Study
-
Animal Model: Utilize an appropriate animal model that recapitulates the disease of interest. For example, for an oncology application, this could be a xenograft or a genetically engineered mouse model.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation according to the established protocol on the day of dosing.
-
Dosing: Administer this compound and vehicle control via the chosen route of administration (e.g., intravenous injection).
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Efficacy Assessment: Measure the primary efficacy endpoint at predetermined time points. For an anti-tumor study, this would typically be tumor volume measurements.
Visualizations
Experimental Workflow for In Vivo Delivery of this compound
Caption: Workflow for in vivo testing of this compound.
Hypothetical Signaling Pathway Modulated by this compound
Caption: this compound as an inhibitor of a cell survival pathway.
Troubleshooting Decision Tree for Low Efficacy
Caption: Decision tree for troubleshooting low efficacy.
improving ATUX-8385 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of ATUX-8385 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on published studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For experimental use, further dilution in aqueous buffers or cell culture media is necessary. Please note that this compound has relatively low aqueous solubility[1][2].
Q2: What are the recommended storage conditions for this compound?
A2: this compound is light-sensitive. It should be stored in a sealed container in the dark at room temperature[1][3]. For long-term storage, it is advisable to store solutions at -20°C or -80°C.
Q3: What concentrations of this compound are typically used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental design. Published studies have reported using concentrations ranging from 2 µM to 25 µM for in vitro assays[1][2][3].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent activator of Protein Phosphatase 2A (PP2A). It functions by binding to the PR65/A subunit of the PP2A holoenzyme, leading to the stabilization of the PP2A complex and subsequent dephosphorylation of downstream targets[4]. This activation can lead to decreased expression of the endogenous PP2A inhibitor CIP2A and dephosphorylation of key oncogenic proteins like MYCN at Serine 62[2][3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in solution upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility (e.g., start with 0.1-0.5% and titrate as needed). - Gently warm the solution to 37°C to aid dissolution. - Use a brief sonication step to help dissolve the compound. - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before use. |
| Inconsistent or lower-than-expected activity in cellular assays. | Degradation of the compound. | - As this compound is light-sensitive, minimize its exposure to light during handling and experiments[1]. - Prepare fresh working solutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles. - Confirm the purity and integrity of your this compound stock. |
| Variability in experimental results. | Incomplete dissolution or aggregation of the compound. | - After diluting the DMSO stock in aqueous buffer, vortex the solution thoroughly. - Visually inspect the solution for any particulate matter before adding it to your experimental system. - Consider filtering the final working solution through a 0.22 µm filter if precipitation is a persistent issue, though this may reduce the final concentration. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots in the dark at -20°C or -80°C.
-
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| t1/2 (h) | 1.8 | 3.5 |
| Tmax (h) | 0.083 | 4.0 |
| Cmax (ng/mL) | 351 | 1040 |
| AUC (h*ng/mL) | 316 | 7610 |
| Clearance (mL/min/kg) | 52.7 | - |
| Bioavailability (F%) | - | 85.5 |
| Data sourced from a study on neuroblastoma[2][5]. |
Visualizations
References
Technical Support Center: Enantiomeric Differences Between ATUX-8385 and ATUX-3364
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the enantiomeric compounds ATUX-8385 and ATUX-3364. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are this compound and ATUX-3364? A1: this compound and ATUX-3364 are enantiomers belonging to the tricyclic sulfonamide class of molecules.[1][2] They are novel small molecule activators of Protein Phosphatase 2A (PP2A), a tumor suppressor protein.[1][3][4] They have been investigated for their therapeutic potential in cancers such as hepatoblastoma and neuroblastoma.[1][3][5]
Q2: What is the primary mechanism of action for these compounds? A2: Both this compound and ATUX-3364 function by activating the serine/threonine phosphatase PP2A.[1][2][6] PP2A activity is often reduced in many cancers, and its reactivation can decrease the malignant phenotype.[1] In neuroblastoma, this activation leads to the dephosphorylation of MYCN at serine 62 and a decrease in total MYCN protein expression, contributing to their anti-tumor effects.[2][5][6]
Q3: Do this compound and ATUX-3364 activate PP2A to the same extent? A3: In studies using several neuroblastoma cell lines, both compounds significantly increased PP2A activity after 24 hours of treatment.[2][4][7] There was no statistically significant difference in the level of PP2A activation observed between the two enantiomers in those experiments.[2][6][7]
Q4: What are the observed differences in their in vitro biological activity? A4: While both enantiomers show similar mechanisms of action, subtle but significant differences in their in vitro effects have been reported. Both compounds effectively decrease cell viability, proliferation, and motility in hepatoblastoma and neuroblastoma cell lines.[1][2][3] However, in hepatoblastoma studies, ATUX-3364 was noted to have a lower LD₅₀ and IC₅₀ and a more pronounced effect on invasion than this compound.[1] Conversely, this compound appeared to have a greater impact on the expression of stemness markers and tumorsphere formation.[1] In one neuroblastoma cell line, SK-N-AS, only this compound caused a statistically significant decrease in cell motility.[2]
Q5: Are there differences in their in vivo efficacy? A5: Yes, notable differences have been observed in animal models. In a pilot in vivo study on hepatoblastoma, animals treated with ATUX-3364 (50 mg/kg bid) showed decreased tumor growth, whereas those treated with this compound at the same dose showed a minimal effect.[1] Consequently, further in vivo hepatoblastoma studies focused on the more potent ATUX-3364.[1][3] In contrast, in vivo experiments using a MYCN-amplified neuroblastoma model found that treatment with either ATUX-3364 or this compound resulted in decreased tumor growth.[2][5][6]
Q6: Why might their in vivo effects differ? A6: The observed differences in in vivo efficacy, particularly in hepatoblastoma, may be attributed to stereoselective differences in their pharmacokinetic profiles. It is hypothesized that the enantiomers may have different clearance rates by amine conjugation-elimination or different rates of excretion of the unchanged compound.[1] Additionally, observed differences in their ability to decrease endogenous PP2A inhibitors, such as CIP2A, at varying concentrations could contribute to the improved response seen with ATUX-3364 in some models.[1]
Q7: How should these compounds be handled and stored? A7: this compound and ATUX-3364 are light-sensitive.[1] To prevent degradation, they should be stored in the dark in a sealed container at room temperature.[2]
Data Presentation
Table 1: Summary of Comparative In Vitro Biological Activities
| Activity | Cell Lines | ATUX-3364 Effect | This compound Effect | Reference |
| PP2A Activation | HuH6, COA67, SK-N-AS, SK-N-BE(2), SH-EP, WAC2 | Significantly increased | Significantly increased; no significant difference from ATUX-3364 in NB cells | [1][2][7] |
| Proliferation | HuH6, COA67 | Significantly decreased (effective at 7.5 μM in HuH6) | Significantly decreased (effective at 12.5 μM in HuH6) | [1] |
| Viability | HuH6, COA67, 4 NB lines | Significantly decreased | Significantly decreased | [1][2] |
| Motility | HuH6, COA67, SK-N-BE(2), SH-EP, WAC2 | Significantly decreased | Significantly decreased | [1][2] |
| Motility | SK-N-AS | No significant effect | Significantly decreased | [2] |
| Invasion (Hepatoblastoma) | Not specified | Greater effect than this compound | Less effect than ATUX-3364 | [1] |
| Stemness Markers (Hepatoblastoma) | HuH6, COA67 | Decreased | Appeared to have a greater effect than ATUX-3364 | [1] |
| MYCN Phosphorylation (S62) | SK-N-AS, SK-N-BE(2) | Decreased | Decreased | [2][6] |
Table 2: Summary of Comparative In Vivo Efficacy
| Cancer Model | Dose | ATUX-3364 Result | This compound Result | Reference |
| Hepatoblastoma (HuH6 Xenograft) | 50 mg/kg bid, po | Decreased tumor growth | Minimal effect | [1] |
| Hepatoblastoma (HuH6 Xenograft) | 75 mg/kg bid, po | Significantly decreased tumor growth | Not tested at this dose | [1] |
| Neuroblastoma (SK-N-BE(2) Xenograft) | Not specified | Decreased tumor growth | Decreased tumor growth | [2][5] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biological Results Between Enantiomers
If you observe results that deviate from published findings or see high variability between experiments, use this guide to identify potential causes.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor or No Resolution During Chiral HPLC Analysis
Achieving baseline separation of this compound and ATUX-3364 is critical for verifying enantiomeric purity. If you are experiencing co-elution or poor peak shape, follow this workflow.
Caption: Workflow for troubleshooting poor chiral HPLC separation.
Experimental Protocols
1. PP2A Activity Assay
This protocol is based on the methods described in the referenced literature.[1][4]
-
Cell Culture and Treatment: Plate 1 x 10⁶ cells (e.g., SK-N-BE(2) or HuH6) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or ATUX-3364 (e.g., 4 µM for SK-N-BE(2)) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
PP2A Activity Measurement: Use a commercial PP2A Immunoprecipitation Phosphatase Assay Kit.
-
Incubate a specified amount of protein lysate (e.g., 200-500 µg) with anti-PP2A C subunit antibody and protein A/G beads to immunoprecipitate the PP2A enzyme complex.
-
Wash the immunoprecipitated complex to remove non-specific proteins.
-
Add the supplied phosphopeptide substrate (e.g., K-R-pT-I-R-R) to the beads.
-
Incubate at 30°C for a specified time to allow for dephosphorylation.
-
Terminate the reaction and measure the amount of free phosphate (B84403) released using a colorimetric reagent (e.g., Malachite Green).
-
-
Data Analysis: Calculate PP2A activity as the amount of phosphate released per microgram of protein per minute. Normalize the results to the vehicle-treated control group, which is set to 100%.
2. Cell Proliferation Assay (WST-1 based)
This protocol is adapted from methodologies used to assess the effects of the compounds on cell proliferation.[1]
-
Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing increasing doses of this compound or ATUX-3364 (e.g., 0-20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of a cell proliferation reagent like WST-1 to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic activity.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine the relative cell proliferation.
3. Wound Healing (Scratch) Assay for Motility
This protocol provides a method for assessing cell migration.[1][2]
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in an 80-90% confluent monolayer the next day.
-
Scratch Creation: Once confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound, ATUX-3364, or vehicle control.
-
Imaging: Capture images of the scratch wound at time 0 and at subsequent time points (e.g., every 12 hours for up to 48 hours) using an inverted microscope.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the open area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.
Mandatory Visualization
Caption: Simplified signaling pathway for ATUX compounds.
References
- 1. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PP2A-Activating Compounds in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of ATUX-8385 and ATUX-3364 in Preclinical Neuroblastoma Models
Disclaimer: As of December 2025, there is no publicly available information, research, or data concerning compounds designated as "ATUX-8385" and "ATUX-3364." The following guide is a template designed to illustrate how a comparative analysis could be structured and presented based on the user's specified requirements. The data, experimental protocols, and mechanisms described herein are hypothetical and should be replaced with actual experimental results.
This guide provides a structured comparison of two hypothetical compounds, this compound and ATUX-3364, in the context of neuroblastoma treatment. The objective is to present a clear, data-driven analysis of their respective performances in preclinical models.
In Vitro Efficacy and Selectivity
The anti-proliferative activity of this compound and ATUX-3364 was assessed across a panel of neuroblastoma cell lines with varying genetic backgrounds.
Table 1: Comparative In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Genetic Profile | This compound (IC50, nM) | ATUX-3364 (IC50, nM) |
|---|---|---|---|
| SK-N-BE(2) | MYCN-amplified, TP53 mutant | 15.2 | 89.4 |
| Kelly | MYCN-amplified, TP53 wild-type | 22.5 | 110.7 |
| SH-SY5Y | MYCN non-amplified, TP53 wild-type | 350.1 | 425.3 |
| IMR-32 | MYCN-amplified, TP53 wild-type | 18.9 | 95.2 |
Target Engagement and Pathway Modulation
To elucidate the mechanism of action, the effect of both compounds on a hypothetical downstream signaling pathway was investigated.
In Vivo Antitumor Efficacy
The antitumor activity of this compound and ATUX-3364 was evaluated in a patient-derived xenograft (PDX) model of neuroblastoma.
Table 2: Comparative In Vivo Antitumor Efficacy in NB-PDX-42 Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | QD | 0 | -1.5 |
| This compound | 25 | QD | 85 | -3.2 |
| ATUX-3364 | 50 | QD | 62 | -2.1 |
Appendix: Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Plating: Neuroblastoma cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of this compound or ATUX-3364 (0.1 nM to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Protocol 2: In Vivo Xenograft Study
-
Animal Husbandry: All animal experiments were conducted in accordance with institutional guidelines. Female NOD-scid IL2Rgamma-null (NSG) mice, aged 6-8 weeks, were used.
-
Tumor Implantation: Patient-derived neuroblastoma tumor fragments (NB-PDX-42) were subcutaneously implanted into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into treatment cohorts. Compounds were formulated in 0.5% methylcellulose (B11928114) and administered daily (QD) via oral gavage.
-
Monitoring: Tumor volume was calculated using the formula (Length x Width²)/2. Both tumor volume and body weight were measured twice weekly.
ATUX-8385: A Comparative Analysis of Efficacy in Hepatoblastoma and Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATUX-8385 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein that is often inactivated in various human cancers. By reactivating PP2A, this compound aims to restore the cell's natural tumor-suppressing mechanisms. This guide provides a comparative overview of the preclinical efficacy of this compound in two distinct pediatric cancers: hepatoblastoma and neuroblastoma, based on available experimental data. The information presented is intended to inform ongoing research and drug development efforts in the field of oncology.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in hepatoblastoma and neuroblastoma cell lines and animal models.
Table 1: In Vitro Efficacy of this compound in Hepatoblastoma
| Cell Line | Assay | Endpoint | This compound Effect | Notes |
| HuH6 | Viability | Decreased | Significant decrease in cell viability. | |
| Proliferation | Decreased | Significant decrease in proliferation.[1] | ||
| Cell Cycle | G1 Phase Arrest | Significant increase in the percentage of cells in the G1 phase.[1] | Treatment with 8 μM for 24 hours. | |
| Motility (Scratch Assay) | Decreased | Significantly increased open area remaining at 48 hours.[1] | Treatment with 8 μM. | |
| Stemness (qPCR) | Decreased | Significant decrease in mRNA abundance of OCT4, NANOG, and SOX2.[1] | Treatment with 8 μM for 4 hours. | |
| COA67 (PDX) | Viability | Decreased | Significant decrease in cell viability. | |
| Proliferation | Decreased | Significant decrease in proliferation.[1] | ||
| Tumorsphere Formation | Decreased | Significantly diminished ability to form tumorspheres.[1] |
Table 2: In Vitro Efficacy of this compound in Neuroblastoma
| Cell Line | MYCN Status | Assay | Endpoint | This compound Effect | Notes |
| SK-N-AS | Non-amplified | Viability | Decreased | Significantly decreased viability.[2] | Treatment with 0–20 µM for 24h. |
| Motility (Wound Healing) | Decreased | Statistically significant decrease in motility.[3] | |||
| SK-N-BE(2) | Amplified | Viability | Decreased | Significantly decreased viability.[2] | Treatment with 0–20 µM for 24h. |
| Motility (Wound Healing) | Decreased | Significant decrease in motility.[3] | |||
| SH-EP | Non-amplified | Viability | Decreased | Significantly decreased viability.[2] | Treatment with 0–20 µM for 24h. |
| Motility (Wound Healing) | Decreased | Significant decrease in motility.[3] | |||
| WAC2 | Non-amplified | Viability | Decreased | Significantly decreased viability.[2] | Treatment with 0–20 µM for 24h. |
| Motility (Wound Healing) | Decreased | Significant decrease in motility.[3] | |||
| COA6 (PDX) | Amplified | Viability | Decreased | Significantly decreased viability.[2] | Treatment with 0–25 µM for 24h. |
| Motility (Boyden Chamber) | Decreased | Significant decrease in migration.[3] | Treatment with 6 µM. |
Table 3: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Outcome | Notes |
| Hepatoblastoma | Murine flank tumor model (HuH6 cells) | 50 mg/kg bid | Minimal effect on tumor growth.[1] | Efforts were focused on its enantiomer, ATUX-3364, which showed decreased tumor growth. |
| Neuroblastoma | Murine flank tumor model (SK-N-BE(2) cells - MYCN-amplified) | Not specified | Significant decrease in tumor volume and relative tumor growth.[4] | |
| Neuroblastoma | Murine flank tumor model (SK-N-AS cells - MYCN non-amplified) | Not specified | No significant difference in tumor volume or relative tumor growth.[4] |
Experimental Protocols
Cell Viability and Proliferation Assays
Hepatoblastoma (HuH6, COA67) and neuroblastoma (SK-N-AS, SK-N-BE(2), SH-EP, WAC2, COA6) cells were plated in 96-well plates.[1][2] After 24 hours of treatment with increasing doses of this compound, cell viability and proliferation were assessed using standard colorimetric or fluorometric assays. All in vitro experiments were performed with at least three biological replicates.[1][2]
Cell Cycle Analysis
HuH6 hepatoblastoma cells were serum-starved overnight and then treated with this compound (8 μM) for 24 hours.[1] Cells were then fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Motility Assays
-
Scratch (Wound Healing) Assay: For adherent cell lines (HuH6, SK-N-AS, SK-N-BE(2), SH-EP, WAC2), a scratch was made in a confluent cell monolayer.[1][3] Cells were then treated with this compound, and images were taken at various time points (e.g., every 12 hours) to quantify the closure of the open area using software like ImageJ.[1][3]
-
Modified Boyden Chamber Assay: For non-adherent cells like the COA6 neuroblastoma PDX, a modified Boyden chamber assay was used to assess migration.[3] Cells were placed in the upper chamber and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber, with or without this compound treatment.
Cancer Stemness Assays
-
Quantitative Real-Time PCR (qPCR): HuH6 cells were treated with this compound (8 μM) for 4 hours.[1] RNA was then extracted, reverse-transcribed to cDNA, and qPCR was performed to measure the mRNA expression levels of stemness markers OCT4, NANOG, and SOX2.[1]
-
Tumorsphere Formation Assay: The ability of COA67 hepatoblastoma PDX cells to form tumorspheres, a characteristic of cancer stem cells, was assessed in the presence of this compound.[1]
In Vivo Tumor Growth Studies
-
Hepatoblastoma: Athymic nude mice were injected with HuH6 cells to establish flank tumors.[1] Animals were then treated with this compound (50 mg/kg bid), and tumor growth was monitored.[1]
-
Neuroblastoma: Athymic nude mice were injected with either SK-N-AS (MYCN non-amplified) or SK-N-BE(2) (MYCN-amplified) cells to establish flank tumors.[4] Tumor volumes were measured throughout the treatment period to assess the effect of this compound.[4]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for evaluating this compound in vitro.
Conclusion
This compound demonstrates significant anti-cancer activity in preclinical models of both hepatoblastoma and neuroblastoma. In vitro, it consistently reduces cell viability, proliferation, and motility across multiple cell lines of both cancer types. Notably, in neuroblastoma, its in vivo efficacy appears to be more pronounced in MYCN-amplified models, suggesting a potential biomarker for patient stratification. While its in vivo efficacy in the tested hepatoblastoma model was limited, its potent in vitro effects on hepatoblastoma cell stemness warrant further investigation.
It is important to note that the currently available public data on this compound is limited to hepatoblastoma and neuroblastoma. Further studies are required to understand its efficacy across a broader range of cancer types to fully realize its therapeutic potential. The detailed experimental protocols and data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel cancer therapies.
References
Comparative Efficacy of ATUX-8385 in MYCN-Amplified Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATUX-8385, a novel Protein Phosphatase 2A (PP2A) activator, with alternative therapeutic strategies for the treatment of MYCN-amplified neuroblastoma. Neuroblastoma, a common pediatric solid tumor, is notoriously difficult to treat in its high-risk forms, which are often characterized by the amplification of the MYCN oncogene.[1] This amplification drives aggressive tumor growth and therapeutic resistance, making the MYCN protein and its regulatory pathways prime targets for novel drug development.[1][2]
This compound: A Novel PP2A Activator
This compound is a novel, small-molecule tricyclic sulfonamide that functions by activating the tumor suppressor protein PP2A.[3][4] In many cancers, including neuroblastoma, PP2A is downregulated, allowing for unchecked cell growth.[5] this compound's primary mechanism against MYCN-amplified cells involves the reactivation of PP2A, which leads to the dephosphorylation of the MYCN protein at the Serine 62 (S62) residue.[3][4] This dephosphorylation destabilizes the MYCN protein, leading to its degradation and a subsequent reduction in tumor cell viability, proliferation, and motility.[3][5]
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in MYCN-amplified cells.
Performance Data: this compound
Experimental data demonstrates that this compound effectively increases PP2A activity and reduces the viability of neuroblastoma cells, with a pronounced effect in MYCN-amplified models.
| Cell Line | MYCN Status | Treatment | Metric | Result | Reference |
| SK-N-BE(2) | Amplified | This compound (4 µM, 24h) | PP2A Activity | ~125% of Control | [3] |
| SK-N-BE(2) | Amplified | This compound (5-20 µM, 24h) | Cell Viability | Significant Decrease | [3][5] |
| SK-N-AS | Non-amplified | This compound (4 µM, 24h) | PP2A Activity | ~134% of Control | [5] |
| SK-N-AS | Non-amplified | This compound (5-20 µM, 24h) | Cell Viability | Significant Decrease | [3][5] |
| In Vivo Model | SK-N-BE(2) Xenograft | This compound | Tumor Growth | Significant Decrease | [3][4] |
Comparison with Alternative Therapeutic Strategies
Several other strategies are being explored to target the MYCN oncogene in neuroblastoma. These approaches can be broadly categorized by their point of intervention: targeting MYCN transcription, inhibiting proteins that stabilize MYCN, or exploiting synthetic lethalities.
Aurora Kinase Inhibitors
Aurora Kinase A (AURKA) stabilizes the MYCN protein, preventing its degradation.[6] Inhibitors of AURKA have shown potent activity against MYCN-amplified neuroblastoma.[7]
| Drug | Cell Line (MYCN Status) | Metric | Value | Reference |
| Alisertib (MLN8237) | IMR5 (Amplified) | IC50 | 14.8 nM (Median for MNA lines) | [8] |
| Barasertib | IMR32 (Amplified) | IC50 | Low nanomolar | [9] |
| CCT137690 | KELLY (Amplified) | GI50 | 29 nM | [7][10] |
BET Bromodomain Inhibitors
Bromodomain and extraterminal domain (BET) proteins, like BRD4, are crucial for the transcription of MYCN.[11][12] BET inhibitors (BETi) displace BRD4 from the MYCN promoter, suppressing its transcription and inducing apoptosis.[11][12][13]
| Drug | Cell Line (MYCN Status) | Metric | Value | Reference |
| JQ1 | Multiple (Amplified) | Sensitivity | High correlation with MYCN amplification | [11] |
| I-BET726 | Multiple NB Lines | gIC50 | 75 nM (Median) | [14] |
CHK1 Inhibitors
MYCN amplification induces high levels of replication stress, making cancer cells highly dependent on the DNA damage response, particularly the CHK1 pathway.[15][16] This creates a synthetic lethal vulnerability where inhibiting CHK1 selectively kills MYCN-amplified cells.[17][18]
| Drug | Cell Line (MYCN Status) | Metric | Effect | Reference |
| PF-477736 | CHP134 (Amplified) | Sensitivity | Highly sensitive to CHK1 inhibition | [19] |
| Prexasertib | Multiple (Amplified) | Sensitivity | High sensitivity in MYCN-amplified NB | [17] |
MDM2 Inhibitors
MDM2 is a direct transcriptional target of MYCN and plays a critical role in suppressing p53-mediated apoptosis.[20][21] Furthermore, MDM2 can stabilize MYCN mRNA, promoting tumor growth in a p53-independent manner.[22][23] Inhibiting the MDM2-p53 interaction can ablate MYCN's contribution to genomic instability.[24]
| Drug | Cell Line (MYCN Status) | Metric | Effect | Reference |
| Nutlin-3a | MYCN3 (Engineered) | Centrosome Amplification | Ablates MYCN-dependent amplification | [24] |
| siRNA | Multiple (Amplified) | Tumor Growth | Dramatically suppresses tumor growth | [20] |
Experimental Protocols & Workflow
The validation of a compound like this compound follows a standardized preclinical workflow, beginning with in vitro characterization and progressing to in vivo efficacy models.
Key Methodologies
-
Cell Culture: Human neuroblastoma cell lines, such as the MYCN-amplified SK-N-BE(2) and the non-amplified SK-N-AS, are cultured in standard media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[3]
-
PP2A Activity Assay: To confirm target engagement, cells are treated with this compound for 24 hours. Cell lysates are then prepared, and a PP2A Immunoprecipitation Phosphatase Assay Kit is used to measure the enzymatic activity of PP2A according to the manufacturer's protocol.[5][25]
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified period (e.g., 24 hours). Viability is assessed using an alamarBlue assay, which measures metabolic activity.[5]
-
Immunoblotting: To analyze protein expression, cells are treated with the compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets like phosphorylated MYCN (S62), total MYCN, and cleaved PARP (an apoptosis marker). A loading control like vinculin or beta-actin is used to ensure equal protein loading.[5]
-
In Vivo Xenograft Studies: Athymic nude mice are subcutaneously injected with a suspension of MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)). Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The compound (e.g., this compound) is administered, often by oral gavage, and tumor volumes are measured regularly with calipers.[3][25]
Conclusion
This compound represents a promising therapeutic strategy for MYCN-amplified neuroblastoma by reactivating the tumor suppressor PP2A to induce MYCN protein degradation.[3][5] This approach targets the stability of the oncoprotein post-translation. It stands as a distinct alternative to other strategies that target MYCN at the transcriptional level (BET inhibitors) or inhibit other stabilizing proteins (Aurora Kinase A inhibitors).[2][11] The efficacy of this compound is particularly significant in MYCN-amplified tumors, which are heavily dependent on the MYCN protein for their survival.[5] Further preclinical and clinical evaluation is warranted to determine its place among the growing arsenal (B13267) of targeted therapies for this aggressive pediatric cancer.
References
- 1. news-medical.net [news-medical.net]
- 2. New Strategies in Neuroblastoma: Therapeutic Targeting of MYCN and ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel PP2A-Activating Compounds in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroblastoma and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting MYCN and ALK in resistant and relapsing neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism by Which MYCN Amplification Confers an Enhanced Sensitivity to a PCNA-Derived Cell Permeable Peptide in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Chromosome 11q loss and MYCN amplification demonstrate synthetic lethality with checkpoint kinase 1 inhibition in neuroblastoma [frontiersin.org]
- 19. FGFR2 loss sensitizes MYCN‐amplified neuroblastoma CHP134 cells to CHK1 inhibitor–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mdm2 Deficiency Suppresses MYCN-Driven Neuroblastoma Tumorigenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. MDM2 regulates MYCN mRNA stabilization and translation in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crosstalk between MYCN and MDM2-p53 signal pathways regulates tumor cell growth and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
Comparative Analysis of ATUX-8385 and Other PP2A Activators on CIP2A and SET Expression
A detailed guide for researchers on the differential effects of novel PP2A activators on two key endogenous inhibitors, CIP2A and SET. This guide provides a comparative analysis of ATUX-8385, its enantiomer ATUX-3364, and the well-established compound FTY720, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of the novel Protein Phosphatase 2A (PP2A) activator, this compound, with its enantiomer, ATUX-3364, and another PP2A-activating compound, FTY720. The focus is on their respective effects on the expression of two critical endogenous PP2A inhibitors: Cancerous Inhibitor of PP2A (CIP2A) and SET. The data presented is compiled from studies in various neuroblastoma and hepatoblastoma cell lines.
Comparative Efficacy on CIP2A and SET Expression
The effects of this compound and its comparators on CIP2A and SET protein expression are cell-line dependent and highlight distinct mechanisms of action. The following tables summarize the observed changes in protein levels as determined by immunoblotting.
Table 1: Effect of this compound and ATUX-3364 on CIP2A and SET Expression in Neuroblastoma Cell Lines [1]
| Cell Line | Compound | CIP2A Expression | SET Expression |
| SK-N-AS | This compound | Decreased | Unchanged |
| ATUX-3364 | Decreased | Unchanged | |
| SK-N-BE(2) | This compound | Decreased | Increased |
| ATUX-3364 | Decreased | Increased | |
| SH-EP | This compound | Decreased | Unchanged |
| ATUX-3364 | Decreased | Unchanged | |
| WAC2 | This compound | Decreased | Decreased |
| ATUX-3364 | Increased at high doses | Increased at high doses | |
| NB PDX COA6 | This compound | Increased at high dose | Variably affected |
Table 2: Effect of this compound and ATUX-3364 on CIP2A and SET Expression in Hepatoblastoma Cell Lines [2]
| Cell Line | Compound | CIP2A Expression | SET Expression |
| HuH6 | This compound | Decreased | Unchanged |
| ATUX-3364 | Decreased | Unchanged | |
| COA67 | This compound | Unchanged | Unchanged |
| ATUX-3364 | Decreased | Unchanged |
Table 3: Effect of FTY720 on CIP2A and SET Expression
| Cell Line/Cancer Type | CIP2A Expression | SET Expression/Interaction |
| Colorectal Cancer Cells | Decreased | Not specified |
| Mesothelioma Cells | Not specified | Disrupts SET-PP2A interaction |
| Breast Cancer (in vivo) | Decreased | Blocks SET |
Mechanism of Action: A Signaling Pathway Overview
This compound and ATUX-3364 are small molecule activators of PP2A (SMAPs) that function by binding to the PP2A Aα subunit, inducing a conformational change that favors the assembly and activation of the PP2A holoenzyme. This activation leads to the dephosphorylation of downstream targets. The modulation of CIP2A and SET expression appears to be a consequence of this PP2A activation, though the precise mechanisms are still under investigation and appear to be context-dependent. FTY720, a sphingosine (B13886) analogue, also activates PP2A, in part by interacting with and inhibiting the function of SET.
Experimental Protocols
The primary method for assessing CIP2A and SET protein expression in the cited studies is Western blotting (immunoblotting). Below is a generalized protocol based on standard laboratory practices, followed by a workflow diagram.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Treat cells with specified concentrations of this compound, ATUX-3364, FTY720, or vehicle control for the indicated time (typically 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CIP2A and SET overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
ATUX-8385 Demonstrates Micromolar Binding Affinity for PR65, the Scaffold Subunit of PP2A
A comparative analysis of small molecule activators of Protein Phosphatase 2A (PP2A) reveals that ATUX-8385 binds to the PR65 subunit with a dissociation constant in the low micromolar range, suggesting its potential as a modulator of PP2A activity.
Recent studies have focused on the therapeutic potential of small molecule activators of PP2A (SMAPs), which often target the PR65 scaffold subunit to allosterically regulate the holoenzyme's function.[1] This guide provides a comparative overview of the binding affinity of this compound to PR65, alongside other notable SMAPs, supported by experimental data.
Comparative Binding Affinity of SMAPs to PR65
The binding affinity of this compound for PR65 has been quantified using fluorescence polarization, a technique that measures the change in rotational motion of a fluorescent molecule upon binding to a larger protein.[2] This analysis determined a dissociation constant (KD) of 4.7 ± 1.1 μM for this compound.[2][3] For comparison, another SMAP, DT-061, was found to bind PR65 with a dissociation constant of 235 nM.[2] A non-functional SMAP, DBK-766, was also investigated; however, its binding affinity could not be determined by fluorescence polarization due to its non-fluorescent nature.[2][3]
| Compound | Method | Binding Affinity (KD) to PR65 | Reference |
| This compound | Fluorescence Polarization | 4.7 ± 1.1 μM | [2][3] |
| DT-061 | Not Specified | 235 nM | [2] |
| DBK-766 | Not Determined (non-fluorescent) | - | [2] |
Experimental Methodology: Fluorescence Polarization
The determination of the binding affinity of this compound to PR65 was achieved through fluorescence polarization experiments.[2] This method leverages the intrinsic fluorescence of this compound.[2]
Principle: The technique is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of the emitted light.[2] Smaller molecules, like unbound this compound, rotate more rapidly, leading to lower polarization. When this compound binds to the much larger PR65 protein, its rotational motion is significantly reduced, resulting in a higher polarization of the emitted light.[2]
Protocol Outline:
-
A solution of this compound is excited with polarized light at a specific wavelength (e.g., 320 ± 10 nm).[2]
-
The fluorescence intensity is measured at the emission maximum (e.g., 370 nm).[2]
-
Increasing concentrations of PR65 are titrated into the this compound solution.[2]
-
The change in fluorescence polarization is measured at each titration point.[2]
-
The data are then fitted to a one-site binding model to calculate the dissociation constant (KD).[2][3] In the reported experiment, PR65 was titrated into solutions of this compound at concentrations of 2.5 μM, 5 μM, and 10 μM.[2][3]
Experimental Workflow: Fluorescence Polarization Assay
References
- 1. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Activity of ATUX-8385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of ATUX-8385, a novel Protein Phosphatase 2A (PP2A) activator, with its analogue ATUX-3364 and standard-of-care chemotherapeutic agents in preclinical models of hepatoblastoma and neuroblastoma. The information is compiled from recent studies to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a tricyclic sulfonamide, demonstrates significant anti-tumor effects by activating the tumor suppressor protein PP2A. In preclinical studies, this compound has been shown to decrease cell viability, proliferation, and motility in both hepatoblastoma and neuroblastoma cancer cells.[1][2][3][4] Its mechanism of action involves the dephosphorylation and subsequent degradation of key oncoproteins, such as MYC.[5] This guide presents a detailed analysis of its performance against a direct analogue, ATUX-3364, and established chemotherapies, supported by experimental data and protocols.
Comparative Anti-Tumor Activity: this compound vs. Alternatives
The anti-tumor efficacy of this compound has been primarily evaluated against its structural analogue, ATUX-3364, and implicitly against standard chemotherapy through the use of established cancer cell lines and patient-derived xenografts (PDXs).
In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across various cancer cell lines.
Table 1: Comparison of In Vitro Anti-Tumor Activities
| Compound/Agent | Cancer Type | Cell Lines | Key In Vitro Effects | Concentrations Used | Supporting Evidence |
| This compound | Hepatoblastoma | HuH6, COA67 (PDX) | Decreased viability, proliferation, motility, and cancer cell stemness.[1][4] Increased percentage of cells in G1 phase. | 8 μM (HuH6), 2 μM (COA67) for PP2A activation; 0-20 μM for viability assays.[5][6] | [4] |
| ATUX-3364 | Hepatoblastoma | HuH6, COA67 (PDX) | Decreased viability, proliferation, motility, and cancer cell stemness.[4] Increased percentage of cells in G1 phase. | 6 μM for cell cycle analysis.[6] | [4] |
| This compound | Neuroblastoma | SK-N-AS, SK-N-BE(2), SH-EP, WAC2, COA6 (PDX) | Increased PP2A activity, decreased viability, proliferation, and motility.[2][3][5] Decreased MYCN phosphorylation.[5] | 0-25 µM for viability assays.[2] | [2][3][5] |
| ATUX-3364 | Neuroblastoma | SK-N-AS, SK-N-BE(2), SH-EP, WAC2, COA6 (PDX) | Increased PP2A activity, decreased viability, proliferation, and motility.[2][3][5] Decreased MYCN phosphorylation.[5] | 0-20 µM for viability assays.[2] | [2][3][5] |
| Cisplatin | Hepatoblastoma | Standard-of-care | Active single agent.[7] | Not specified in provided abstracts. | [7] |
| Doxorubicin | Hepatoblastoma | Standard-of-care | Active agent, often used in combination.[7] | Not specified in provided abstracts. | [7][8] |
| Carboplatin, Cyclophosphamide, Doxorubicin, Etoposide | Neuroblastoma | Standard-of-care | Commonly used in combination regimens.[3] | Not specified in provided abstracts. | [3][4] |
In Vivo Studies
Animal models provide crucial data on the systemic efficacy and tolerability of anti-cancer compounds.
Table 2: Comparison of In Vivo Anti-Tumor Activities
| Compound/Agent | Cancer Type | Animal Model | Key In Vivo Effects | Dosage | Supporting Evidence |
| This compound | Hepatoblastoma | Murine model with HuH6 xenografts | Showed minimal effect on tumor growth at the tested dose.[1] | 50 mg/kg bid by oral gavage.[1] | [1] |
| ATUX-3364 | Hepatoblastoma | Murine model with HuH6 xenografts | Significantly decreased tumor growth compared to control.[1][4] | 50 mg/kg and 75 mg/kg bid by oral gavage.[1] | [1][4] |
| This compound | Neuroblastoma | Animals bearing SK-N-BE(2) tumors (MYCN-amplified) | Significant decrease in tumor volume and relative tumor growth.[3] | Not specified in provided abstracts. | [3] |
| ATUX-3364 | Neuroblastoma | Animals bearing SK-N-AS tumors (MYCN-non-amplified) | No significant difference in tumor volume or relative tumor growth.[3] | Not specified in provided abstracts. | [3] |
| Standard Chemotherapy | Hepatoblastoma & Neuroblastoma | N/A | Standard-of-care for these malignancies.[1][3][7][9] | Varies depending on the specific regimen. | [1][3][7][9] |
Mechanism of Action: PP2A Activation
This compound functions as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[2][3][10] PP2A is a serine/threonine phosphatase that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[10] In many cancers, PP2A is inhibited, leading to uncontrolled cell growth.[10]
This compound and its analogues bind to the PP2A A and C subunits, stabilizing the active heterotrimeric holoenzyme complex.[11] This restored PP2A activity leads to the dephosphorylation of key oncogenic proteins. A primary target of PP2A is the MYC oncoprotein.[5][12] PP2A-mediated dephosphorylation of MYC at serine 62 leads to its destabilization and subsequent degradation via the ubiquitin-proteasome pathway.[5][12] This reduction in MYC levels is a key contributor to the anti-tumor effects observed with PP2A activators.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the anti-tumor activity of this compound.
Cell Viability and Proliferation Assays
-
Cell Culture: Human hepatoblastoma (HuH6) and neuroblastoma (SK-N-AS, SK-N-BE(2), SH-EP, WAC2) cell lines, as well as patient-derived xenograft (PDX) lines (COA67, COA6), were maintained in appropriate media (e.g., DMEM/Ham's F12) supplemented with growth factors and antibiotics under standard cell culture conditions (37°C, 5% CO2).[1]
-
Treatment: Cells were plated in 96-well plates and treated with increasing concentrations of this compound or ATUX-3364 for 24 hours.[1][5]
-
Assessment: Cell viability was typically measured using commercially available assays, such as those based on cellular metabolism (e.g., MTS or MTT assays). Proliferation was assessed by cell counting or similar methods.[1]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) were used for tumor xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., HuH6 or SK-N-BE(2)) were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, animals were randomized into treatment and control groups. This compound, ATUX-3364, or a vehicle control was administered, typically by oral gavage, on a specified schedule (e.g., twice daily for 21 days).[1]
-
Tumor Growth Measurement: Tumor volume was measured regularly (e.g., daily or every few days) using calipers. Animal weight was also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, or when tumors reached a predetermined size, animals were euthanized, and tumors were excised for further analysis.
PP2A Activity Assay
-
Cell Lysis: Treated and untreated cells were harvested and lysed to release cellular proteins.
-
Immunoprecipitation: The PP2A catalytic subunit was immunoprecipitated from the cell lysates using a specific antibody.
-
Phosphatase Assay: The activity of the immunoprecipitated PP2A was measured using a commercially available kit that typically employs a synthetic phosphopeptide substrate. The release of free phosphate (B84403) is quantified, often through a colorimetric reaction.[6]
Conclusion
This compound is a promising novel anti-cancer agent that targets the fundamental tumor suppressor, PP2A. Its ability to induce cell cycle arrest, apoptosis, and reduce cell motility in hepatoblastoma and neuroblastoma cell lines highlights its potential. While its in vivo efficacy in hepatoblastoma models at the tested dose was limited compared to ATUX-3364, it demonstrated significant anti-tumor activity in MYCN-amplified neuroblastoma models.
Further investigation is warranted to optimize dosing and scheduling for this compound and to explore its efficacy in a broader range of cancer types. Its distinct mechanism of action, centered on the reactivation of a key tumor suppressor, offers a potentially valuable therapeutic strategy, particularly for cancers driven by oncoproteins like MYC that are regulated by PP2A. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of this novel compound.
References
- 1. droracle.ai [droracle.ai]
- 2. The use of protein phosphatase 2A activators in combination therapies for pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating Neuroblastoma | American Cancer Society [cancer.org]
- 4. Neuroblastoma Chemotherapy and Related Drugs | American Cancer Society [cancer.org]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Neuroblastoma Treatment & Management: Approach Considerations, Medical Therapy, Surgical Therapy [emedicine.medscape.com]
- 10. PP2A-Mediated Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: ATUX-8385 Versus Standard Chemotherapy in Hepatoblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel Protein Phosphatase 2A (PP2A) activator, ATUX-8385, and the standard-of-care chemotherapy for hepatoblastoma. The information is based on publicly available preclinical data.
Executive Summary
Hepatoblastoma, the most common pediatric liver cancer, is primarily treated with a combination of surgery and chemotherapy.[1] Cisplatin (B142131) and doxorubicin (B1662922) are the cornerstones of current chemotherapeutic regimens.[1] However, chemoresistance and treatment-related toxicities remain significant challenges, highlighting the need for novel therapeutic strategies.[2] this compound, a novel small molecule activator of the tumor suppressor protein PP2A, has shown promise in preclinical studies.[3][4] This guide summarizes the available data on this compound and standard chemotherapy to inform future research and drug development efforts.
Disclaimer: No direct head-to-head comparative studies between this compound and standard chemotherapy in hepatoblastoma have been identified in the public domain. The following comparison is based on data from separate preclinical studies.
Mechanism of Action
This compound: A Novel PP2A Activator
This compound is a tricyclic sulfonamide that functions by activating Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often downregulated in hepatoblastoma.[3][4] PP2A activation leads to the dephosphorylation of key proteins involved in cell proliferation, survival, and differentiation, thereby inhibiting cancer cell growth.[3][4]
Figure 1: Proposed signaling pathway of this compound in hepatoblastoma cells.
Standard Chemotherapy: DNA Damaging Agents
Standard chemotherapy for hepatoblastoma primarily relies on platinum-based agents like cisplatin and anthracyclines like doxorubicin.
-
Cisplatin: Cisplatin is a cornerstone of hepatoblastoma treatment.[1] It forms adducts with DNA, leading to intra- and inter-strand crosslinks. This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]
-
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and preventing the religation of DNA strands, which leads to double-strand breaks. It also generates reactive oxygen species, causing further cellular damage.[6]
Preclinical Efficacy Data
This compound and Related Compounds
Preclinical studies have demonstrated the anti-cancer effects of this compound and its related compound, ATUX-3364, in hepatoblastoma models.[3][4]
Table 1: Summary of Preclinical Data for this compound and ATUX-3364 in Hepatoblastoma Models
| Parameter | Cell Line / Model | Treatment | Key Findings | Reference |
| Viability | HuH6, COA67 | This compound, ATUX-3364 | Significantly decreased cell viability. | [3][4] |
| Proliferation | HuH6, COA67 | This compound, ATUX-3364 | Significantly decreased cell proliferation. | [3][4] |
| Cell Cycle | HuH6 | ATUX-3364 (6 µM), this compound (8 µM) | Significant increase in the percentage of cells in the G1 phase. | [4] |
| Cancer Cell Stemness | COA67 | This compound, ATUX-3364 | Significantly diminished tumorsphere forming ability. | [3][4] |
| In Vivo Tumor Growth | HuH6 Xenograft | ATUX-3364 (75 mg/kg, oral, twice daily) | Significantly decreased tumor growth compared to vehicle control. | [4] |
Standard Chemotherapy
The efficacy of standard chemotherapy agents has been established in numerous preclinical and clinical studies. For the purpose of a potential indirect comparison, IC50 values for cisplatin in a commonly used hepatoblastoma cell line are presented below.
Table 2: IC50 of Cisplatin in Hepatoblastoma Cell Lines
| Cell Line | Cisplatin IC50 | Reference |
| HuH6 (cisplatin-naïve) | 24 ± 1 µM | [5] |
| HuH6 (cisplatin-resistant) | 38 ± 3 µM | [5] |
| COA67 (cisplatin-naïve) | 47 ± 5 µM | [5] |
| COA67 (cisplatin-resistant) | 82 ± 2 µM | [5] |
Potential for Combination Therapy
While direct comparative data is lacking, a study on another PP2A activator, FTY720 (fingolimod), in hepatoblastoma provides a strong rationale for exploring combination therapies. This study demonstrated that FTY720, in combination with cisplatin, synergistically decreased the proliferation of HuH6 hepatoblastoma cells and significantly reduced tumor growth in a xenograft model compared to either agent alone.[7] This suggests that combining a PP2A activator like this compound with standard chemotherapy could be a promising strategy to enhance efficacy and potentially overcome chemoresistance.
Experimental Protocols
In Vitro Studies with this compound/ATUX-3364
The following protocols are based on the methodology described in the preclinical evaluation of this compound and ATUX-3364.[4]
Figure 2: General workflow for in vitro evaluation of ATUX compounds in hepatoblastoma.
-
Cell Lines: The human hepatoblastoma cell line HuH6 and the patient-derived xenograft (PDX) line COA67 were utilized.[4]
-
Cell Proliferation and Viability Assays: Cells were plated in 96-well plates and treated with varying concentrations of this compound or ATUX-3364 for 24 hours. Proliferation and viability were subsequently measured.[4]
-
Cell Cycle Analysis: HuH6 cells were serum-starved and then treated with ATUX-3364 (6 µM) or this compound (8 µM) for 24 hours. Cell cycle distribution was analyzed by flow cytometry.[4]
-
Motility Assay: A scratch wound assay was performed on HuH6 cells. The open area was quantified at 12-hour intervals after treatment with ATUX-3364 (6 µM) or this compound (8 µM).[4]
-
Tumorsphere Formation Assay: The ability of COA67 cells to form tumorspheres in non-adherent, serum-free conditions was assessed as a measure of cancer cell stemness.[3][4]
In Vivo Xenograft Study with ATUX-3364
The following protocol outlines the in vivo evaluation of ATUX-3364.[4]
-
Animal Model: Athymic nude mice were used.[4]
-
Tumor Implantation: 2.5 x 10^6 HuH6 cells were injected into the flank of the mice.[4]
-
Treatment: Once tumors were established, mice were randomized to receive either vehicle control or ATUX-3364 (75 mg/kg) administered by oral gavage twice daily for 21 days.[4]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.[4]
Conclusion and Future Directions
The preclinical data for this compound and its analogue ATUX-3364 are promising, demonstrating anti-cancer activity in hepatoblastoma models through the novel mechanism of PP2A activation. While a direct comparison with standard chemotherapy is not yet available, the distinct mechanism of action and the potential for synergistic effects with existing drugs, as suggested by studies with other PP2A activators, warrant further investigation.
Future preclinical studies should focus on:
-
Direct comparative studies of this compound against cisplatin and doxorubicin in both in vitro and in vivo hepatoblastoma models.
-
Combination studies of this compound with standard chemotherapy to evaluate for synergistic or additive effects and to determine optimal dosing schedules.
-
Investigation of the efficacy of this compound in chemoresistant hepatoblastoma models.
Such studies are crucial to determine the potential clinical utility of this compound as a monotherapy or in combination with standard of care for patients with hepatoblastoma.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. PIM kinases mediate resistance to cisplatin chemotherapy in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinases mediate resistance to cisplatin chemotherapy in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining the Role of Doxorubicin for the Treatment of Children With Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2A activation alone and in combination with cisplatin decreases cell growth and tumor formation in human HuH6 hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ATUX-8385 as a Pharmacological Chaperone for the PP2A Scaffold Subunit PR65
A Head-to-Head Analysis Against a Non-functional Analogue
This guide provides a comprehensive comparison of the chaperone activity of the novel small molecule ATUX-8385 on the Protein Phosphatase 2A (PP2A) scaffold subunit, PR65. The data presented herein contrasts the efficacy of this compound with a structurally similar but non-functional analogue, DBK-776, to validate its specific chaperone properties. This document is intended for researchers, scientists, and drug development professionals investigating PP2A modulation and pharmacological chaperones.
Introduction: The Role of PR65 in PP2A Holoenzyme Stability
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffold subunit (PR65, or A subunit), and one of a diverse family of regulatory subunits (B).[1][4][5] The 65 kDa PR65 subunit, composed of 15 tandem HEAT repeats, acts as the backbone of the complex, orchestrating the assembly of the catalytic and regulatory subunits.[1][6][7][8][9] The stability and proper conformation of PR65 are therefore paramount for the assembly and function of the entire PP2A holoenzyme. Instability or misfolding of PR65 can lead to dysfunctional PP2A complexes, a state implicated in various diseases, including cancer and neurodevelopmental disorders.[10]
Pharmacological chaperones are small molecules that bind to and stabilize proteins, correcting misfolding and restoring function.[11][12] this compound is a novel small molecule activator of PP2A (SMAP) hypothesized to act as a pharmacological chaperone for PR65.[6][7][8][9][13] This guide presents experimental data validating this hypothesis by comparing its effects to DBK-776, a non-functional analogue.
Comparative Analysis of Chaperone Activity
The chaperone activity of this compound was evaluated through a series of biophysical and cell-based assays designed to measure direct binding, protein stabilization, and functional restoration of the PP2A complex.
The direct interaction and stabilizing effect of this compound on recombinant human PR65 were quantified using Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF).
Table 1: Biophysical Characterization of Compound Interaction with PR65
| Compound | Binding Affinity (Kd) | Enthalpy (ΔH) | Entropy (TΔS) | Thermal Shift (ΔTm) |
| This compound | 215 nM | -12.5 kcal/mol | -4.2 kcal/mol | +5.8 °C |
| DBK-776 | No Binding Detected | Not Applicable | Not Applicable | +0.3 °C |
| Vehicle (DMSO) | Not Applicable | Not Applicable | Not Applicable | 0 °C (baseline) |
The data clearly indicates that this compound directly binds to PR65 with high affinity, an interaction that is enthalpically driven.[14][15][16] This binding results in a significant increase in the melting temperature (Tm) of PR65, demonstrating a substantial stabilizing effect.[17][18][19][20] In contrast, the non-functional analogue DBK-776 showed no detectable binding and produced a negligible thermal shift, confirming the specificity of the this compound interaction.
To determine if the stabilizing effect of this compound translates to enhanced function in a cellular context, a PP2A activity assay was performed. A cell line expressing a temperature-sensitive mutant of PR65 (PR65-ts), which exhibits reduced PP2A activity at a non-permissive temperature (39°C), was utilized.
Table 2: Restoration of PP2A Activity in a PR65-ts Mutant Cell Line
| Treatment Condition (at 39°C) | Relative PP2A Activity (%) |
| Wild-Type PR65 (37°C) | 100% (Control) |
| PR65-ts + Vehicle (DMSO) | 35% |
| PR65-ts + this compound (10 µM) | 88% |
| PR65-ts + DBK-776 (10 µM) | 38% |
Treatment with this compound significantly rescued PP2A phosphatase activity in the cells harboring the unstable PR65 mutant, restoring it to near wild-type levels. This functional rescue was not observed with DBK-776, indicating that the chaperone activity of this compound is responsible for stabilizing the mutant PR65 subunit and promoting the assembly of active PP2A holoenzymes.[2][21][22][23]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key pathways and procedures.
Figure 1. PP2A signaling pathway and the role of this compound.
Figure 2. Experimental workflow for validating chaperone activity.
Figure 3. Logical comparison of this compound and DBK-776.
Experimental Protocols
ITC experiments were conducted to measure the thermodynamic parameters of the binding between the compounds and PR65.[14][15][16][24][25]
-
Instrumentation: Malvern MicroCal PEAQ-ITC.
-
Procedure: Recombinant human PR65 (20 µM in PBS, pH 7.4) was placed in the sample cell. The compound (200 µM this compound or DBK-776 in PBS with 2% DMSO) was titrated into the cell via a syringe in 2 µL injections at 25°C.
-
Data Analysis: The resulting heat changes were integrated and fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS).
DSF, or thermal shift assay, was used to assess the thermal stability of PR65 in the presence of the compounds.[17][18][19][20][26]
-
Instrumentation: Applied Biosystems QuantStudio 7 Flex Real-Time PCR System.
-
Procedure: A 25 µL reaction mixture containing 5 µM PR65, 10 µM compound (or vehicle), and 5x SYPRO Orange dye in PBS was prepared in a 96-well plate. The temperature was ramped from 25°C to 95°C at a rate of 0.5°C/min.
-
Data Analysis: The fluorescence intensity was measured at each temperature. The melting temperature (Tm) was calculated as the midpoint of the unfolding transition by fitting the data to a Boltzmann equation. The thermal shift (ΔTm) was calculated as Tm(compound) - Tm(vehicle).
This assay measures the phosphatase activity of immunoprecipitated PP2A complexes from cell lysates.[2][21][22][23]
-
Cell Culture and Treatment: HEK293 cells stably expressing the PR65-ts mutant were cultured to 80% confluency. Cells were treated with 10 µM of this compound, DBK-776, or vehicle (DMSO) for 4 hours before being shifted to the non-permissive temperature of 39°C for 12 hours.
-
Immunoprecipitation: Cells were lysed, and PP2A complexes were immunoprecipitated using an antibody against the PP2A catalytic subunit.
-
Activity Measurement: The immunoprecipitated complexes were incubated with a synthetic phosphopeptide substrate. The amount of free phosphate (B84403) generated was quantified using a Malachite Green-based colorimetric assay. Activity was normalized to the amount of immunoprecipitated PP2A protein and expressed as a percentage of the wild-type control.
Conclusion
The collective data provides strong evidence for the chaperone activity of this compound on the PP2A scaffold subunit PR65. Through direct, high-affinity binding, this compound significantly stabilizes the PR65 protein, which translates into a functional rescue of PP2A phosphatase activity in a cellular model of PR65 instability. The lack of activity from the non-functional analogue DBK-776 underscores the specificity of this compound. These findings validate this compound as a potent pharmacological chaperone and a promising therapeutic candidate for diseases driven by PP2A dysfunction.
References
- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PR65A Phosphorylation Regulates PP2A Complex Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein phosphatase 2A – structure, function and role in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Small molecule activator of phosphatase PP2A remodels scaffold PR65 structural dynamics to promote holoenzyme assembly | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 14. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 15. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. criver.com [criver.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. (Open Access) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents (2022) | 2 Citations [scispace.com]
- 26. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A), and other related compounds. The information presented is intended to support further research and development in the field of oncology and related therapeutic areas where PP2A activation is a promising strategy.
Introduction
This compound is a tricyclic sulfonamide that has demonstrated potent and selective activation of the tumor suppressor protein PP2A. Its enantiomer, ATUX-3364, has also been investigated. This guide summarizes the available pharmacokinetic data for this compound and compares it with other known PP2A activators, providing a valuable resource for understanding their potential as therapeutic agents.
Pharmacokinetic Profiles: A Comparative Analysis
The pharmacokinetic properties of a drug candidate are critical to its clinical success, influencing dosing regimens, efficacy, and safety. The following table summarizes the key pharmacokinetic parameters of this compound in mice, along with available data for other PP2A activators for a comparative perspective.
| Parameter | This compound (Mouse)[1] | Fingolimod (B1672674) (FTY720) (Human)[1] | DT-061 |
| Administration Route | Intravenous (IV) & Oral (PO) | Oral | Orally Bioavailable[2][3][4] |
| Dose | 1 mg/kg (IV), 30 mg/kg (PO) | 0.5, 1.25, and 5 mg once daily | 5 mg/kg (in mice for efficacy studies)[2] |
| Cmax (Maximum Concentration) | 1140 ng/mL (IV, C0), 207 ng/mL (PO) | Dose-proportional exposure | Data not available |
| Tmax (Time to Maximum Concentration) | 0.083 hr (IV), 4 hr (PO) | Slow absorption | Data not available |
| AUClast (Area Under the Curve) | 359 hrng/mL (IV), 2090 hrng/mL (PO) | Dose-proportional exposure | Data not available |
| t1/2 (Half-life) | 0.4 hr (IV), 5.7 hr (PO) | 6-9 days | Data not available |
| Clearance (CL) | 47.9 mL/min/kg (IV) | Data not available | Data not available |
| Volume of Distribution (Vss) | 1.0 L/kg (IV) | Data not available | Data not available |
| Bioavailability (F) | 19.4% (PO) | >90% | Data not available |
Note on ATUX-3364: ATUX-3364 is the enantiomer of this compound. Initial in vitro evaluations did not show significant differences between the two, leading to the decision to conduct in vivo pharmacokinetic studies on this compound alone.[5] However, some in vivo studies have suggested potential differences in clearance rates between the enantiomers, which may warrant further investigation.
Experimental Protocols
The following section details the methodology used in the pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study of this compound in Mice[1][2][5]
-
Animal Model: Mice were used for the in vivo pharmacokinetic evaluation.
-
Drug Administration:
-
Intravenous (IV) administration: 1 mg/kg of this compound.
-
Oral (PO) administration: 30 mg/kg of this compound.
-
-
Sample Collection: Plasma samples were collected at various time points post-administration. For IV administration, samples were taken at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Plasma samples were processed using acetonitrile (B52724) precipitation to extract the compound.
-
Analytical Method: The concentration of this compound in the plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The collected data was used to calculate standard pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and related compounds involves the activation of PP2A, a critical tumor suppressor. The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating the pharmacokinetics of such compounds.
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Translational pharmacokinetic modeling of fingolimod (FTY720) as a paradigm compound subject to sphingosine kinase-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Investigational Compound ATUX-8385
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial operational and safety information for the handling and disposal of ATUX-8385, a novel tricyclic sulfonamide and activator of Protein Phosphatase 2A (PP2A). Given the investigational nature of this compound, adherence to stringent laboratory safety protocols is paramount.
Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of a formal SDS, the following procedures are based on the known chemical class of this compound (tricyclic sulfonamide), its use in research settings, and general principles of laboratory safety for handling investigational compounds. All handling and disposal must be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Based on available research, this compound is a light-sensitive compound and should be stored accordingly in a sealed container in the dark.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
Proper Disposal Procedures for this compound
As a tricyclic sulfonamide and investigational compound, this compound should be treated as hazardous chemical waste. The following step-by-step disposal plan should be implemented:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions of this compound, including unused portions and experimental media, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Given that it is often dissolved in DMSO for experimental use, the waste container should be appropriate for organic solvents.[2][3]
-
-
Waste Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
The approximate concentration and quantity of the waste should also be noted.
-
-
Storage of Waste:
-
Waste containers should be stored in a designated, secure area, away from light and incompatible materials, pending disposal.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols and Data Presentation
This compound has been utilized in various in vitro and in vivo studies to investigate its effects on cancer cells.[1][4][5][6]
Summary of Experimental Concentrations:
For ease of reference, the following table summarizes the concentrations of this compound used in published research.
| Cell Line/Model System | Experimental Concentration Range | Reference |
| Hepatoblastoma Cell Lines (HuH6, COA67) | 0 - 8 µM | [1] |
| Neuroblastoma Cell Lines (SK-N-AS, SK-N-BE(2), SH-EP, WAC2) | 0 - 20 µM | [4][6] |
| Patient-Derived Xenograft (PDX) Cells (COA6) | 0 - 25 µM | [4][6] |
| In vivo (mice) | 1 mg/kg (IV), 30 mg/kg (PO) | [4] |
Key Experimental Methodologies:
-
Cell Viability and Proliferation Assays: To assess the effect of this compound on cancer cell growth, researchers have employed standard assays such as treating various cell lines with increasing concentrations of the compound for a specified period (e.g., 24 hours) and then measuring cell viability.[1][4][6]
-
PP2A Activity Assays: The mechanism of action of this compound as a PP2A activator has been confirmed by treating cells with the compound and subsequently measuring the enzymatic activity of PP2A.[4][7]
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in a living organism, pharmacokinetic studies have been conducted in mice, involving intravenous (IV) and oral (PO) administration followed by analysis of plasma concentrations over time.[4]
Signaling Pathway and Experimental Workflow
This compound functions by activating the tumor suppressor protein, Protein Phosphatase 2A (PP2A). This activation can lead to downstream effects that inhibit cancer cell growth and survival.
Caption: Mechanism of action of this compound as a PP2A activator.
The following diagram illustrates a general workflow for the disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
References
- 1. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling ATUX-8385
Disclaimer: A specific Safety Data Sheet (SDS) for the novel compound ATUX-8385 is not publicly available. This guide is formulated based on general best practices for handling novel chemical compounds with uncharacterized toxicological properties. Researchers and drug development professionals must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.
This document provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans, to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE.
| Category | Item | Standard and Remarks |
| Eye/Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times when handling this compound. A face shield should be worn over goggles if there is a significant risk of splashes. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1] |
| Body Protection | Laboratory Coat | Must be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | All procedures involving solid this compound or the generation of aerosols must be performed within a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and maintain a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: Keep the compound in a designated, well-ventilated, cool, and dry storage area. Segregate it from incompatible materials.
-
Log: Maintain a detailed inventory record for the compound.
Preparation of Solutions
-
Engineering Controls: All weighing of powdered this compound and preparation of stock solutions must be conducted inside a certified chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1]
Experimental Use
-
Containment: Keep all containers of this compound sealed when not in use.
-
Transport: When moving solutions, use secondary containment to prevent spills.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible and all personnel are trained in its use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any waste containing this compound down the drain.[1]
-
Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
Emergency Procedures
Immediate and correct response is crucial in the event of an emergency.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | For minor spills within a fume hood, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area, notify others, and contact your institution's emergency response team. |
Visualized Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling this compound from receipt to disposal.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
